4-Fluoro-2-(trifluoromethyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOHEMDNFTKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335118 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-80-0 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-2-(trifluoromethyl)benzaldehyde physical properties
An In-depth Technical Guide on the Physical Properties of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
This compound is a fluorinated aromatic aldehyde. Its structure features a benzaldehyde core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position. This unique arrangement of electron-withdrawing groups enhances its reactivity and stability, making it a valuable building block in organic synthesis.[1]
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 90176-80-0 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| Boiling Point | 114 °C | [1] |
| Density | 1.42 g/mL | [1] |
| Refractive Index | n20/D 1.45 | [1] |
Role in Chemical Synthesis
This compound is a versatile intermediate primarily used in the development of novel drug candidates and advanced agrochemical formulations.[1][2] The trifluoromethyl group often improves the biological activity and metabolic stability of the final molecule.[1] Its structure allows it to readily participate in various organic reactions, serving as a foundational component for more complex molecules.[1][2]
Caption: Synthetic workflow of this compound.
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly detailed, the following standard methodologies are used to determine the key physical properties listed above.
Boiling Point Determination
The boiling point is typically determined by distillation at atmospheric pressure.
-
Apparatus: A standard distillation setup is used, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.
-
Procedure: A sample of the liquid is placed in the distillation flask with boiling chips. The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid actively boils and condenses.
Density Measurement
Density is measured using a pycnometer or a digital densitometer.
-
Apparatus: A calibrated pycnometer (a glass flask with a precise volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again at a controlled temperature (e.g., 25 °C).
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed.
-
The density is calculated by comparing the mass of the sample to the mass of the reference substance.
-
Refractive Index Measurement
The refractive index is determined using a refractometer, often an Abbé refractometer.
-
Apparatus: A calibrated refractometer with a light source and a temperature-controlled prism.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to stabilize (typically at 20 °C, denoted by the "20" in "n20/D").
-
Light (typically from a sodium D-line source, denoted by "D") is passed through the sample.
-
The user adjusts the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Safety and Handling
This compound is a combustible liquid and should be handled with care.[3]
-
Stability: The compound is stable under normal storage conditions.[3]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Handling: Use in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3]
References
A Technical Guide to the NMR Spectroscopic Analysis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this specific compound, this document presents a detailed predicted spectral assignment based on established NMR principles and data from structurally analogous molecules. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and aldehyde functionalities.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C(O) | 10.3 - 10.5 | s | - |
| H-3 | 7.9 - 8.1 | d | 8.0 - 8.5 (³JH3-H5) |
| H-5 | 7.6 - 7.8 | dd | 8.0 - 8.5 (³JH5-H3), 2.0 - 2.5 (⁴JH5-F) |
| H-6 | 7.4 - 7.6 | ddd | 8.5 - 9.0 (³JH6-H5), 4.0 - 4.5 (³JH6-F), 0.5 - 1.0 (⁵JH6-CF3) |
Predicted data is based on analysis of structurally similar compounds and known substituent effects.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be split due to coupling with fluorine atoms (¹⁹F), a phenomenon that is critical for structural confirmation.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 188 - 190 | q | ~3-5 (³JC-F of CF₃) |
| C-1 | 133 - 135 | d | ~7-10 (³JC-F of C-F) |
| C-2 | 130 - 132 | q | ~30-35 (²JC-F of CF₃) |
| C-3 | 131 - 133 | d | ~9-12 (²JC-F of C-F) |
| C-4 | 164 - 166 | d | ~250-260 (¹JC-F) |
| C-5 | 118 - 120 | d | ~22-25 (²JC-F of C-F) |
| C-6 | 115 - 117 | d | ~21-24 (³JC-F of C-F) |
| CF₃ | 122 - 124 | q | ~270-275 (¹JC-F) |
Predicted data is based on analysis of structurally similar compounds and known substituent effects.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.
3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. The sample height in the tube should be approximately 4-5 cm.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.
-
A larger number of scans (typically 128 or more) and a relaxation delay (e.g., 2 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Logical Workflow for NMR Data Analysis
The process of acquiring and interpreting NMR data follows a logical progression from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR spectroscopy.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for its analysis. Researchers are encouraged to use this information as a reference for their experimental work.
An In-depth Technical Guide to the Infrared Spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS No: 90176-80-0). The document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as an essential resource for the identification, characterization, and quality control of this key chemical intermediate.
Introduction to the Vibrational Spectroscopy of this compound
This compound, with the molecular formula C₈H₄F₄O, is an aromatic aldehyde featuring two electron-withdrawing substituents on the benzene ring: a fluorine atom at the C4 position and a trifluoromethyl group at the C2 position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its characteristic vibrational modes observed in the infrared spectrum.
The IR spectrum is dominated by absorptions arising from the aldehyde functional group (C=O and C-H stretching), the aromatic system (C=C and C-H vibrations), and the carbon-fluorine bonds (C-F and CF₃ stretching). Accurate interpretation of these spectral features is critical for verifying molecular structure and assessing purity. The electron-withdrawing nature of the substituents is expected to shift the carbonyl (C=O) stretching frequency compared to unsubstituted benzaldehyde.[1][2]
Characteristic Infrared Absorption Data
The principal vibrational frequencies for this compound are summarized below. Data has been compiled from reference spectra available in public databases.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group | Reference |
| ~2860-2760 | Medium | C-H Stretch | Aldehyde (-CHO) | [NIST WebBook] |
| ~1715 | Strong | C=O Stretch | Carbonyl (Aldehyde) | [NIST WebBook] |
| ~1610 | Medium | C=C Stretch | Aromatic Ring | [NIST WebBook] |
| ~1420 | Medium | C-H In-plane Bend | Aromatic Ring | [NIST WebBook] |
| ~1315 | Strong | C-F Stretch (Symmetric) | Trifluoromethyl (-CF₃) | [NIST WebBook] |
| ~1180 | Strong | C-F Stretch (Asymmetric) | Trifluoromethyl (-CF₃) | [NIST WebBook] |
| ~1140 | Strong | C-F Stretch | Aryl-Fluorine | [NIST WebBook] |
| ~850 | Strong | C-H Out-of-plane Bend | Aromatic Ring | [NIST WebBook] |
Note: Peak positions are approximate and can vary slightly based on the sampling technique (e.g., gas phase, liquid film, ATR) and instrument resolution.
Experimental Protocol for FT-IR Analysis
A high-quality FT-IR spectrum of this compound, which is a liquid at room temperature, can be reliably obtained using the Attenuated Total Reflectance (ATR) technique.[3]
3.1 Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent).
-
An Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal.
3.2 Sample Preparation
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol.
-
Dry Thoroughly: Allow the solvent to fully evaporate, leaving no residue on the crystal surface.
-
Sample Application: Place a single, small drop of this compound directly onto the center of the clean ATR crystal. Ensure the crystal surface is completely covered by the sample.[4]
3.3 Data Acquisition
-
Background Spectrum: With the clean, dry ATR crystal in position and no sample present, collect a background spectrum. This is crucial to correct for atmospheric interferences (CO₂, H₂O) and any intrinsic instrumental signals.
-
Sample Spectrum: Apply the liquid sample as described in section 3.2.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.
-
Apodization Function: Use a standard function such as Happ-Genzel.
-
3.4 Data Processing
-
The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to generate the final transmittance or absorbance spectrum.
-
Apply baseline correction algorithms if necessary to correct for any sloping baselines.
-
Perform peak picking to identify the precise wavenumbers of the absorption maxima.
Visualization of Analytical Workflow
The logical process for obtaining and interpreting the FT-IR spectrum of this compound is illustrated in the following diagram.
Caption: Logical workflow for the FT-IR analysis of this compound.
Conclusion
The FT-IR spectrum of this compound provides a distinct fingerprint that is invaluable for its positive identification and quality assessment. The strong carbonyl absorption around 1715 cm⁻¹, characteristic aldehyde C-H stretches, and prominent C-F vibrations from both the aryl-fluorine and trifluoromethyl groups are key diagnostic features. By adhering to the standardized experimental protocol outlined in this guide, researchers and drug development professionals can consistently obtain high-quality, reproducible spectra, ensuring the integrity of this compound in synthetic and developmental workflows.
References
An In-depth Technical Guide to the Mass Spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive overview of the mass spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals. This document details the compound's mass spectral data, outlines a general experimental protocol for its analysis, and illustrates key fragmentation pathways.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol [1] |
| Exact Mass | 192.0198 u[2] |
| CAS Number | 320-45-6 |
Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The mass spectrum presented below was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
Tabulated Mass Spectral Data
The following table summarizes the major peaks observed in the electron ionization mass spectrum of this compound.
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 192 | 100 | [M]⁺ | [C₈H₄F₄O]⁺ |
| 191 | 95 | [M-H]⁺ | [C₈H₃F₄O]⁺ |
| 163 | 60 | [M-CHO]⁺ | [C₇H₄F₄]⁺ |
| 143 | 20 | [M-CHO-HF]⁺ | [C₇H₃F₃]⁺ |
| 115 | 15 | [C₆H₄F]⁺ | - |
| 95 | 10 | [C₆H₄F-HF]⁺ | [C₆H₃]⁺ |
Data sourced from NIST Mass Spectrometry Data Center.[1]
Interpretation of Fragmentation Pattern
The mass spectrum of this compound exhibits a fragmentation pattern characteristic of substituted aromatic aldehydes.[3]
-
Molecular Ion Peak ([M]⁺, m/z 192): The peak at m/z 192 corresponds to the intact molecule that has lost one electron. Its high relative intensity is typical for aromatic compounds due to the stability of the aromatic ring.
-
[M-H]⁺ Peak (m/z 191): A very intense peak is observed at m/z 191, resulting from the loss of a hydrogen radical from the aldehyde group. This is a common fragmentation pathway for aromatic aldehydes.
-
[M-CHO]⁺ Peak (m/z 163): The loss of the formyl radical (CHO) leads to the formation of the fluorinated trifluoromethylphenyl cation at m/z 163.
-
Further Fragmentation: Subsequent fragmentation involves the loss of HF from the [M-CHO]⁺ fragment, giving rise to the peak at m/z 143. Other smaller fragments correspond to the further breakdown of the aromatic ring structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of this compound using GC-MS, based on standard methods for aromatic aldehydes.
Sample Preparation
-
Dissolution: Prepare a stock solution by dissolving 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Injector | Split/splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Mass Scan Range | m/z 40-450 |
Visualizations
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis.
Proposed Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of this compound under electron ionization.
Caption: Fragmentation of this compound.
References
In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 90176-80-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and the biological significance of derivatives of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS No. 90176-80-0). This fluorinated aromatic aldehyde is a critical building block in modern medicinal and agrochemical research, primarily valued for its role as a precursor to a wide range of bioactive molecules.
Physicochemical and Safety Data
This compound is a colorless to light yellow liquid at room temperature. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts enhanced reactivity and metabolic stability to the molecules synthesized from it.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90176-80-0 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 114 °C (lit.) | [1] |
| Density | 1.408 - 1.42 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.45 - 1.452 (lit.) | [1] |
| Flash Point | 57 °C / 134 °F | [1] |
| Purity | ≥98% (by GC) | [1] |
Safety and Handling Information
This compound is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement(s) |
| Flammable liquids | 🔥 | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243 |
| Acute toxicity, Oral | ❗ | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation | ❗ | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious eye damage/irritation | ❗ | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| STOT-single exposure | ❗ | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Synthetic Applications and Experimental Protocols
This compound is not typically used for its intrinsic biological activity. Instead, it serves as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds with therapeutic potential. Its primary application lies in the construction of pyrazole derivatives, many of which are potent enzyme inhibitors.
Synthesis of Pyrazole-Based COX-2 Inhibitors (Celecoxib Analogues)
A prominent application of this aldehyde is in the synthesis of analogues of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The general synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole ring.
References
Characterization of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. This fluorinated aromatic aldehyde is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 114 °C | |
| Density | 1.42 g/cm³ | |
| Refractive Index (n20/D) | 1.45 | |
| CAS Number | 90176-80-0 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a characteristic aldehyde proton signal further downfield (9.5-10.5 ppm). The fluorine substituents on the aromatic ring will cause complex splitting patterns (coupling).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm), aromatic carbons (110-170 ppm), and the trifluoromethyl carbon. The carbon signals will exhibit coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF). A reference spectrum for this compound is available on SpectraBase.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:
| Wavenumber (cm⁻¹) | Assignment |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1300-1100 | C-F stretch (trifluoromethyl group and aryl fluoride) |
An ATR-IR spectrum for this compound can be found on SpectraBase.[4]
Synthesis and Reactions
This compound is a versatile intermediate in organic synthesis. The following sections detail representative experimental protocols for its synthesis and common reactions.
Synthesis
A common route for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl alcohol.
Representative Protocol: Oxidation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol
This protocol is a general method for the oxidation of benzyl alcohols to aldehydes and can be adapted for the synthesis of this compound.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Wittig Reaction
The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones.
Representative Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes a general procedure for the Wittig reaction that can be applied to this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding stilbene derivative.
Reductive Amination
Reductive amination is a method to form amines from carbonyl compounds.
Representative Protocol: Reductive Amination with a Primary Amine
This is a general protocol for the reductive amination of an aldehyde.[5]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the corresponding secondary amine.
Safety and Toxicology
This compound and related fluorinated benzaldehydes should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hazard Summary for a Related Compound, 4-(Trifluoromethyl)benzaldehyde:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Detailed toxicological studies specifically for this compound are limited in publicly available literature. It is recommended to treat this compound with the same precautions as other structurally similar and hazardous benzaldehydes.
Applications
The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this compound a valuable building block in several areas:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: This compound is used in the development of new pesticides and herbicides, where the fluorine substituents can increase efficacy.
-
Materials Science: It is employed in the synthesis of specialty polymers and materials where its incorporation can lead to enhanced thermal stability and other desirable properties.
This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For further information, it is recommended to consult the safety data sheet (SDS) and relevant scientific literature.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a critical building block in modern chemical synthesis. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts exceptional reactivity and metabolic stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1] This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its strategic role in the development of complex molecules.
Physicochemical and Spectroscopic Data
The inherent properties of this compound are fundamental to its application in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.[2]
| Property | Value | Source |
| Molecular Weight | 192.11 g/mol | [2][3][4][][6] |
| Molecular Formula | C₈H₄F₄O | [2][3][4][] |
| CAS Number | 90176-80-0 | [3] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Density | 1.41 - 1.42 g/cm³ | [2][3][] |
| Boiling Point | 113 - 119 °C | [2][3][4][6] |
| Refractive Index | n20/D 1.45 | [2][3][6] |
| Purity | ≥98% (GC) | [3][6] |
| InChIKey | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [][6][7] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C=O | [][6][7] |
Role in Drug Discovery and Development
The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[8] The -CF₃ group, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[8] this compound serves as a key intermediate for introducing these crucial moieties into novel drug candidates, particularly in the synthesis of heterocyclic compounds and other complex molecular scaffolds foundational to pharmaceutical development.[1][2][9]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.
Synthesis Protocol: Oxidation of 4-Fluoro-2-(trifluoromethyl)toluene
This protocol describes a common synthetic route for producing aryl aldehydes from the corresponding toluenes.
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. matrixscientific.com [matrixscientific.com]
- 6. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9 [sigmaaldrich.com]
- 7. 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physical properties, experimental protocols, and synthesis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.
Core Compound Properties
This compound is a substituted benzaldehyde with the chemical formula C₈H₄F₄O. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties that make it a valuable building block in organic synthesis.
Physical and Chemical Data
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Boiling Point | 114 | °C |
| Density | 1.408 | g/mL at 25°C |
| Refractive Index | 1.452 | n20/D |
| Molecular Weight | 192.11 | g/mol |
| CAS Number | 90176-80-0 | - |
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. Below is a detailed methodology for a key experimental procedure.
Micro Boiling Point Determination
The boiling point of a liquid is a fundamental physical property used for identification and purity assessment. For valuable or small-scale samples, a micro boiling point determination is the preferred method.
Methodology:
-
Apparatus Setup: A small amount of the liquid sample (a few microliters) is introduced into a capillary tube. A smaller, sealed capillary tube is then inverted and placed inside the first capillary. This assembly is attached to a thermometer.
-
Heating: The thermometer and capillary assembly is placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gradually.
-
Observation: As the temperature increases, the air trapped in the inverted capillary expands and escapes, forming a stream of bubbles. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the inverted capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Synthesis Workflow
The following diagram illustrates a common synthetic route for the preparation of this compound. This workflow provides a logical representation of the chemical transformation.
Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure contributes to enhanced biological activity and metabolic stability in target compounds.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing a comprehensive overview of its physical and chemical characteristics.
| Property | Value | Reference |
| Density | 1.42 g/mL | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Boiling Point | 114 °C | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| CAS Number | 90176-80-0 | [1] |
Applications in Synthesis
This compound is a versatile reagent in organic synthesis, particularly in the development of novel drug candidates and advanced materials.[1] Its fluorinated structure enhances reactivity and stability in various chemical processes.[1] The trifluoromethyl group is a key contributor to improved biological activity and metabolic stability in pharmaceutical compounds.[1]
A primary application of this compound is as an intermediate in the synthesis of more complex molecules. The aldehyde functional group readily participates in a variety of chemical reactions, making it a valuable building block for medicinal chemists.
Experimental Workflow: Utilization in a Synthetic Pathway
The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic pathway. This visualization outlines the logical progression from starting material to a final, more complex product.
Caption: Generalized synthetic workflow.
Safety and Handling
Store at room temperature.[1] As with any chemical reagent, appropriate personal protective equipment should be worn when handling this compound. Please refer to the material safety data sheet (MSDS) for complete safety and handling information.
References
A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-(trifluoromethyl)benzaldehyde is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of bioactive compounds, particularly kinase inhibitors. The strategic incorporation of this aldehyde in drug design can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and bioavailability.
Core Compound Structure and Properties
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a formyl group at the 1-position.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This increased reactivity is a key feature in its utility as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O | --INVALID-LINK-- |
| Molecular Weight | 192.11 g/mol | --INVALID-LINK-- |
| CAS Number | 90176-80-0 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Density | 1.42 g/mL | --INVALID-LINK-- |
| Boiling Point | 114 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.45 | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
Synthesis of this compound
While various methods can be employed for the synthesis of substituted benzaldehydes, a common and effective approach for introducing a formyl group to an activated aromatic ring is through directed ortho-metalation followed by formylation.
Experimental Protocol: Synthesis from 1-Fluoro-3-(trifluoromethyl)benzene
This protocol details a representative synthesis of this compound starting from 1-fluoro-3-(trifluoromethyl)benzene.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: To the cooled THF, add 1-fluoro-3-(trifluoromethyl)benzene followed by the dropwise addition of TMEDA.
-
Lithiation: s-Butyllithium (in cyclohexane) is added dropwise via the dropping funnel while maintaining the internal temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.
-
Formylation: Anhydrous DMF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours and then warmed to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid.
Applications in Drug Discovery
This compound serves as a critical starting material for the synthesis of various pharmaceutically active compounds. Its unique substitution pattern allows for the generation of novel chemical entities with improved biological activity and pharmacokinetic properties. A significant area of application is in the development of kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-fluoro-2-(trifluoromethyl)phenyl moiety is often incorporated into kinase inhibitors to enhance their binding affinity and selectivity.
Logical Workflow for Kinase Inhibitor Synthesis:
Figure 3: General workflow for synthesizing kinase inhibitors.
Example: Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have shown significant potential as kinase inhibitors.[2][3] this compound can be utilized in the synthesis of these scaffolds.
Illustrative Signaling Pathway Inhibition:
While specific drug examples directly derived from this compound are proprietary, we can illustrate a representative signaling pathway targeted by kinase inhibitors that could be synthesized using this building block. For instance, inhibitors of the PI3K/AKT/mTOR pathway are of great interest in oncology.
Figure 4: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold
This protocol provides a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold using this compound.
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and 3-amino-1H-pyrazole in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine product.
Further functionalization of this scaffold can lead to the development of potent and selective kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic properties and reactivity make it an ideal starting material for the development of novel therapeutics, including kinase inhibitors. The detailed synthetic protocols and conceptual workflows provided in this guide are intended to facilitate further research and innovation in the application of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Derivatives from 4-Fluoro-2-(trifluoromethyl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(trifluoromethyl)benzaldehyde is a versatile and highly valuable building block in modern medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to derivative molecules. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and can significantly influence a drug's pharmacokinetic profile, making it a sought-after moiety in the design of novel therapeutics.[2] This aldehyde serves as a key intermediate in the synthesis of a wide range of bioactive compounds, including kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors, which are pivotal in the treatment of cancer and inflammatory diseases.[3]
This document provides detailed application notes on the utility of this compound in the synthesis of biologically active molecules, along with specific experimental protocols for key synthetic transformations, namely the Wittig reaction and reductive amination.
Application Notes: The Role in Drug Discovery
Derivatives of this compound have shown significant promise in the development of targeted therapies. The presence of the trifluoromethyl group can enhance the binding affinity of a molecule to its biological target and improve its overall druglike properties.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The 4-fluoro-2-(trifluoromethyl)phenyl scaffold can be incorporated into kinase inhibitors to interact with the ATP-binding site of the enzyme. The trifluoromethyl group can form favorable interactions within the hydrophobic regions of the kinase domain, contributing to the potency and selectivity of the inhibitor.
Below is a diagram illustrating a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a synthesized inhibitor can block downstream signaling.
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The structural features of this compound can be utilized to design potent and selective COX-2 inhibitors.
Experimental Protocols
The following are detailed protocols for the synthesis of representative derivatives from this compound.
Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and phosphorus ylides.[6] This protocol describes the synthesis of (E)-1-(4-fluoro-2-(trifluoromethyl)phenyl)-2-phenylethene.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change to deep red or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with expected structure |
| ¹³C NMR | Consistent with expected structure |
| Mass Spec (m/z) | [M]+ calculated and found |
Protocol 2: Synthesis of a Substituted Benzylamine via Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] This protocol describes the synthesis of N-(4-fluoro-2-(trifluoromethyl)benzyl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and aniline (1.05 equivalents) in 1,2-dichloroethane.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
| ¹H NMR | Consistent with expected structure |
| ¹³C NMR | Consistent with expected structure |
| Mass Spec (m/z) | [M+H]+ calculated and found |
Conclusion
This compound is a key synthetic intermediate with broad applications in the development of bioactive molecules. The protocols provided herein for the Wittig reaction and reductive amination offer robust and efficient methods for the synthesis of stilbene and benzylamine derivatives, respectively. These derivatives can serve as valuable scaffolds for the discovery of novel kinase and COX-2 inhibitors, among other therapeutic agents. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this building block an invaluable tool for medicinal chemists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Wittig Reaction with 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Wittig reaction with 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine and trifluoromethyl groups on the aromatic ring can significantly influence the reactivity of the aldehyde and the stereochemical outcome of the olefination. These protocols and data are intended to serve as a starting point for the development of robust and efficient synthetic routes.
Introduction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents). For drug development professionals, this reaction is invaluable for the construction of complex molecular scaffolds containing carbon-carbon double bonds with high regioselectivity. The reaction of this compound with various ylides allows for the synthesis of a diverse range of substituted styrenes, which are precursors to compounds with potential biological activity.
The electron-withdrawing nature of the fluoro and trifluoromethyl substituents on the benzaldehyde increases the electrophilicity of the carbonyl carbon, generally leading to good reactivity in the Wittig reaction. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is primarily determined by the nature of the phosphorus ylide used.
Data Presentation: Expected Outcomes
The following tables summarize the expected yields and E/Z isomer ratios for the Wittig reaction of this compound with representative stabilized and non-stabilized ylides. The data is based on typical outcomes for similar aromatic aldehydes and should be considered as a general guide for reaction planning.[1][2][3]
Table 1: Reaction with Stabilized Ylides
Stabilized ylides, which contain an electron-withdrawing group (EWG) on the ylidic carbon, are generally more stable and less reactive than their non-stabilized counterparts. They typically favor the formation of the thermodynamically more stable (E)-alkene.[2][3]
| Ylide (Wittig Reagent) | Product | Expected Predominant Isomer | Expected Yield Range (%) |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate | E | 70-90 |
| (Triphenylphosphoranylidene)acetonitrile | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)acrylonitrile | E | 65-85 |
Table 2: Reaction with Non-Stabilized Ylides
Non-stabilized ylides, which lack an electron-withdrawing group on the ylidic carbon, are more reactive and generally lead to the kinetically favored (Z)-alkene, especially under salt-free conditions.[4]
| Ylide (Wittig Reagent) | Product | Expected Predominant Isomer | Expected Yield Range (%) |
| Benzylidenetriphenylphosphorane | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-phenylethene | Z | 50-75 |
| Methylenetriphenylphosphorane | 1-Fluoro-4-vinyl-2-(trifluoromethyl)benzene | N/A (Terminal Alkene) | 60-80 |
Experimental Protocols
The following are detailed protocols for the Wittig reaction with this compound using both a stabilized and a non-stabilized ylide.
Protocol 1: Synthesis of Ethyl (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate using a Stabilized Ylide
This protocol describes the reaction of this compound with the commercially available and stable ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the product from triphenylphosphine oxide and any unreacted starting materials.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield ethyl (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate as a solid or oil.
-
Protocol 2: Synthesis of (Z)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-phenylethene using a Non-Stabilized Ylide
This protocol involves the in-situ generation of the non-stabilized ylide from benzyltriphenylphosphonium chloride and a strong base, followed by reaction with this compound. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the ylide and the strong base.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative. Elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Visualizations
The following diagrams illustrate the key aspects of the Wittig reaction with this compound.
Caption: General mechanism of the Wittig reaction.
References
Application Notes and Protocols for the Reductive Amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. The direct, one-pot nature of many reductive amination protocols makes it an attractive and efficient strategy for the construction of secondary and tertiary amines from readily available aldehydes or ketones and primary or secondary amines, respectively.
This document provides detailed application notes and experimental protocols for the reductive amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This particular benzaldehyde derivative is a valuable building block in medicinal chemistry due to the presence of the fluorine and trifluoromethyl substituents, which can significantly modulate the physicochemical and pharmacological properties of target molecules. The protocols described herein are designed to be robust and applicable to a range of amine coupling partners.
Reaction Principle
The reductive amination of an aldehyde with a primary or secondary amine proceeds in two main steps that can be carried out in a single reaction vessel ("one-pot"). The first step is the formation of a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The second step is the reduction of this C=N double bond by a suitable reducing agent to yield the final amine product.
A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and highly selective reducing agent that is particularly well-suited for this purpose.[1] It is less reactive towards aldehydes and ketones compared to other common borohydrides, thus minimizing the formation of alcohol byproducts.
Data Presentation: Reductive Amination of Substituted Benzaldehydes
While specific yield data for a wide range of amines with this compound is not extensively documented in publicly available literature, the following table presents representative yields for the reductive amination of various benzaldehydes, including those with electron-withdrawing groups, with different types of amines. This data serves as a useful guide for estimating the expected efficiency of the reaction with the target aldehyde. The reactions are typically performed using sodium triacetoxyborohydride (STAB) as the reducing agent.
| Aldehyde Substrate | Amine Substrate | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 88-95 |
| 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 90-98 |
| 4-Nitrobenzaldehyde | Morpholine | NaBH(OAc)₃ | THF | 85-92 |
| 2-Fluorobenzaldehyde | Cyclohexylamine | NaBH(OAc)₃ | DCE | 87-94 |
| 4-(Trifluoromethyl)benzaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 89-96 |
| This compound | Substituted Anilines | NaBH(OAc)₃ | DCE | 75-90 (estimated) |
| This compound | Aliphatic Amines | NaBH(OAc)₃ | DCE | 80-95 (estimated) |
Note: DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran. Yields are for isolated products and can vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of this compound with a primary and a secondary amine using sodium triacetoxyborohydride.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
Add benzylamine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 eq).
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluoro-2-(trifluoromethyl)benzyl)aniline.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M).
-
Add morpholine (1.0-1.2 eq) to the solution at room temperature.
-
For less reactive secondary amines, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 8-12).
-
Purify the crude product by flash column chromatography to obtain the pure 4-((4-fluoro-2-(trifluoromethyl)benzyl)morpholine).
Visualizations
General Reductive Amination Pathway
The following diagram illustrates the general mechanistic pathway for the reductive amination of an aldehyde with a primary amine.
Caption: General pathway of reductive amination.
Experimental Workflow for Reductive Amination
The diagram below outlines the key steps in the experimental workflow for the one-pot reductive amination procedure.
Caption: Experimental workflow for reductive amination.
References
Application Notes and Protocols for the Synthesis of Heterocycles using 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Fluoro-2-(trifluoromethyl)benzaldehyde as a key building block. The unique electronic properties of this aldehyde, stemming from the presence of both a fluorine and a trifluoromethyl group, make it a valuable precursor for the synthesis of potentially bioactive molecules.[1]
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2][3][4][5] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[2][6]
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol:
A solution of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) in acetonitrile (5 mL) is prepared in a microwave reactor vial.[7] The vial is sealed and subjected to microwave irradiation at 120°C for 20-30 minutes.[7] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired dihydropyrimidinone or dihydropyrimidinethione.
Quantitative Data Summary:
| Entry | β-Ketoester | (Thio)urea | Catalyst | Conditions | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | Yb(OTf)₃ | MeCN, MW, 120°C, 20 min | 85-95 (estimated)[7] |
| 2 | Methyl acetoacetate | Urea | Yb(OTf)₃ | MeCN, MW, 120°C, 20 min | 85-95 (estimated)[7] |
| 3 | Ethyl acetoacetate | Thiourea | Yb(OTf)₃ | MeCN, MW, 120°C, 20 min | 85-95 (estimated)[7] |
| 4 | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | MeCN, MW, 120°C, 20 min | 85-95 (estimated)[7] |
Yields are estimated based on similar reactions reported in the literature.[7]
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a classic method for the synthesis of quinolines, which are important structural motifs in many pharmaceuticals and biologically active compounds. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Reaction Scheme:
Caption: Friedländer annulation for quinoline synthesis.
Experimental Protocol:
A mixture of this compound (1.0 mmol), a 2-aminoaryl ketone (e.g., 2-aminoacetophenone, 1.0 mmol), and a catalytic amount of proline potassium salt (20 mol%) in a suitable solvent such as ethanol or DMSO is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted quinoline.
Quantitative Data Summary:
| Entry | 2-Aminoaryl Ketone | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | 2-Aminoacetophenone | Proline Potassium Salt | Ethanol | Reflux, 6-8 h | 70-85 (estimated) |
| 2 | 2-Amino-5-chlorobenzophenone | Proline Potassium Salt | DMSO | 100°C, 12 h | 65-80 (estimated) |
| 3 | 2-Amino-4-methoxyacetophenone | Proline Potassium Salt | Ethanol | Reflux, 6-8 h | 72-88 (estimated) |
Yields are estimated based on analogous Friedländer reactions.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities, including acting as anticonvulsant, anti-inflammatory, and sedative agents.[8] They are typically synthesized through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or β-haloketones. A common method involves the reaction of o-phenylenediamines with two equivalents of a ketone.
Reaction Scheme:
Caption: Synthesis of 1,5-benzodiazepines.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and a ketone (e.g., acetophenone, 2.2 mmol) in acetonitrile, a catalytic amount of H-MCM-22 is added.[8] Then, o-phenylenediamine (1.0 mmol) is added, and the mixture is stirred at room temperature for 1-3 hours.[8] The reaction progress is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 1,5-benzodiazepine derivative.
Quantitative Data Summary:
| Entry | Ketone | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | Acetophenone | H-MCM-22 | Acetonitrile | RT, 2 h | 80-95 (estimated)[8] |
| 2 | Cyclohexanone | H-MCM-22 | Acetonitrile | RT, 1.5 h | 85-98 (estimated)[8] |
| 3 | Propiophenone | H-MCM-22 | Acetonitrile | RT, 2.5 h | 78-92 (estimated)[8] |
Yields are estimated based on similar benzodiazepine syntheses.[8]
Workflow for Heterocyclic Synthesis
The general workflow for the synthesis and characterization of these heterocyclic compounds is outlined below.
Caption: General workflow for heterocyclic synthesis.
References
- 1. Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Fluoro-2-(trifluoromethyl)benzaldehyde in Modern Pharmaceutical Synthesis: Applications and Protocols
For Immediate Release
[City, State] – 4-Fluoro-2-(trifluoromethyl)benzaldehyde has emerged as a pivotal building block in the synthesis of a diverse range of pharmaceuticals, prized for its ability to impart desirable properties such as enhanced metabolic stability and biological activity. This versatile intermediate is instrumental in the development of novel therapeutics, including the cardiac myosin inhibitor Mavacamten and a variety of kinase inhibitors and pyrazole-based compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in contemporary medicinal chemistry.
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group, significantly influences its reactivity and the pharmacological profile of the resulting drug molecules.[1] The electron-withdrawing nature of these substituents enhances the electrophilicity of the aldehyde group, making it a reactive partner in a variety of synthetic transformations.
Key Applications in Pharmaceutical Synthesis
The application of this compound spans several therapeutic areas, primarily driven by its utility in constructing complex heterocyclic scaffolds.
1. Synthesis of Pyrazole-Based Pharmaceuticals:
This aldehyde is a key precursor in the synthesis of fluorinated pyrazole derivatives, a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and antimicrobial properties. The synthesis typically involves a condensation reaction with a hydrazine derivative to form a pyrazoline, which can then be oxidized to the corresponding pyrazole.
2. Wittig Reaction for Olefinic Drug Scaffolds:
The Wittig reaction provides a reliable method for the formation of carbon-carbon double bonds. This compound can be reacted with various phosphorus ylides to generate stilbene and other olefinic structures that are core components of some pharmaceutical agents. The reaction conditions can be tailored to favor the formation of either the (E) or (Z)-isomer.
3. Synthesis of Mavacamten - A Cardiac Myosin Inhibitor:
While some synthetic routes to the cardiac myosin inhibitor Mavacamten have been described starting from other materials, the structural motifs present in Mavacamten are accessible through multi-step syntheses that could potentially involve intermediates derived from this compound. Mavacamten is a first-in-class allosteric inhibitor of cardiac myosin, indicated for the treatment of obstructive hypertrophic cardiomyopathy (oHCM).
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below.
Protocol 1: General Synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazole
This protocol outlines a general procedure for the synthesis of a pyrazole derivative via a condensation reaction.
Reaction Scheme:
Caption: Synthesis of a Pyrazole Derivative.
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Equivalents |
| This compound | 192.11 g/mol | 10 | 1.0 |
| Hydrazine Hydrate (64% in water) | 50.06 g/mol | 12 | 1.2 |
| Ethanol (anhydrous) | - | 50 mL | - |
| Iodine (I₂) | 253.81 g/mol | 11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20 | 2.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.92 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Add hydrazine hydrate (0.75 mL, 12 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the hydrazone formation, cool the reaction mixture to room temperature.
-
Add potassium carbonate (2.76 g, 20 mmol) and iodine (2.79 g, 11 mmol) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane (100 mL) and water (50 mL).
-
Wash the organic layer with saturated sodium thiosulfate solution (50 mL) to remove excess iodine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole derivative.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.8-7.2 (m, 4H, Ar-H), 6.5 (d, 1H, pyrazole-H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, 3F, CF₃), -115.0 (m, 1F, Ar-F).
-
MS (ESI): m/z calculated for C₉H₅F₄N₂ [M+H]⁺: 217.04; found: 217.05.
Protocol 2: Wittig Reaction for the Synthesis of a Stilbene Derivative
This protocol describes a general procedure for the synthesis of a stilbene derivative using the Wittig reaction.
Reaction Scheme:
Caption: Wittig Reaction for Stilbene Synthesis.
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Equivalents |
| Benzyltriphenylphosphonium Bromide | 433.31 g/mol | 12 | 1.2 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 g/mol | 11 | 1.1 |
| This compound | 192.11 g/mol | 10 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated Ammonium Chloride Solution | - | 50 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium bromide (5.20 g, 12 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. The solution will turn deep red, indicating the formation of the ylide. Stir at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.92 g, 10 mmol) in anhydrous THF (50 mL).
-
Add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.
Expected Yield: 60-70%
Characterization Data (Hypothetical for a mixture of E/Z isomers):
-
¹H NMR (400 MHz, CDCl₃): δ 7.6-6.8 (m, Ar-H and olefinic-H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -62.8 (s, 3F, CF₃), -114.5 (m, 1F, Ar-F).
-
MS (ESI): m/z calculated for C₁₅H₁₀F₄ [M]⁺: 266.07; found: 266.08.
Signaling Pathway
Mavacamten's Mechanism of Action in Hypertrophic Cardiomyopathy (HCM)
Mavacamten modulates the activity of cardiac myosin, the motor protein responsible for muscle contraction. In HCM, mutations in sarcomeric proteins lead to hypercontractility of the heart muscle. Mavacamten binds to myosin and stabilizes it in an "off" state, reducing the number of myosin heads that can interact with actin to generate force. This leads to a decrease in excessive contractility and an improvement in the heart's ability to relax.
Caption: Mavacamten's inhibitory effect on cardiac myosin.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique electronic properties facilitate a range of chemical transformations, leading to the creation of novel drug candidates with improved pharmacological profiles. The detailed protocols and application notes provided herein serve as a valuable resource for scientists engaged in the discovery and development of new medicines. The continued exploration of this and similar fluorinated intermediates will undoubtedly contribute to the advancement of medicinal chemistry.
References
Application Notes and Protocols: 4-Fluoro-2-(trifluoromethyl)benzaldehyde as a Versatile Intermediate in the Formulation of Pyrazole Carboxamide Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-2-(trifluoromethyl)benzaldehyde as a key starting material in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is of significant interest due to its potent and specific mode of action, inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The inclusion of fluorine and trifluoromethyl moieties, introduced via the benzaldehyde building block, is crucial for enhancing the biological activity, metabolic stability, and overall efficacy of the final fungicidal compounds.[1][2]
This document outlines a representative synthetic pathway from this compound to a hypothetical, yet structurally relevant, pyrazole carboxamide fungicide. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the potential applications of this versatile intermediate.
Strategic Importance of this compound in Agrochemical Synthesis
The unique substitution pattern of this compound makes it a highly valuable precursor in agrochemical design. The trifluoromethyl group can significantly improve the metabolic stability and binding affinity of the final product to its target enzyme.[1][2] The fluorine atom at the 4-position can further modulate the electronic properties and lipophilicity of the molecule, contributing to enhanced uptake and transport within the target pest.
Representative Synthetic Pathway Overview
The following multi-step synthesis transforms this compound into a potent pyrazole carboxamide fungicide. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow from this compound to a hypothetical pyrazole carboxamide fungicide.
Experimental Protocols and Data
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine
This initial phase involves the conversion of the starting benzaldehyde to the corresponding phenylhydrazine, a crucial intermediate for the construction of the pyrazole ring.
Figure 2: Detailed workflow for the synthesis of 4-fluoro-2-(trifluoromethyl)phenylhydrazine.
Protocol 1.1: Oxidation to 4-Fluoro-2-(trifluoromethyl)benzoic Acid
| Reagent/Parameter | Quantity |
| This compound | 10.0 g (52.0 mmol) |
| Potassium permanganate (KMnO4) | 9.9 g (62.5 mmol) |
| Acetone | 100 mL |
| Water | 20 mL |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 4 hours |
| Yield | ~90% |
Procedure: this compound is dissolved in acetone. The solution is cooled to 0°C, and a solution of potassium permanganate in water is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then filtered, and the filtrate is acidified with concentrated HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford 4-fluoro-2-(trifluoromethyl)benzoic acid.
Protocol 1.2: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline via Curtius Rearrangement
| Reagent/Parameter | Quantity |
| 4-Fluoro-2-(trifluoromethyl)benzoic Acid | 9.8 g (47.1 mmol) |
| Diphenylphosphoryl azide (DPPA) | 14.3 g (52.0 mmol) |
| Triethylamine (Et3N) | 5.3 g (52.0 mmol) |
| Toluene | 100 mL |
| tert-Butanol (t-BuOH) | 15 mL |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield (after deprotection) | ~80% |
Procedure: To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in toluene, triethylamine and diphenylphosphoryl azide are added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of tert-butanol. The reaction is then heated to 100°C for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is then treated with a solution of HCl in dioxane to remove the Boc protecting group, yielding 4-fluoro-2-(trifluoromethyl)aniline.
Protocol 1.3: Diazotization and Reduction to 4-Fluoro-2-(trifluoromethyl)phenylhydrazine
| Reagent/Parameter | Quantity |
| 4-Fluoro-2-(trifluoromethyl)aniline | 6.8 g (37.9 mmol) |
| Concentrated HCl | 20 mL |
| Sodium nitrite (NaNO2) | 2.9 g (41.7 mmol) |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 25.6 g (113.7 mmol) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Yield | ~75% |
Procedure: 4-Fluoro-2-(trifluoromethyl)aniline is dissolved in concentrated HCl and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. The resulting diazonium salt solution is then added to a solution of tin(II) chloride dihydrate in concentrated HCl at 0-5°C. The mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with a small amount of cold water, and dried to give 4-fluoro-2-(trifluoromethyl)phenylhydrazine hydrochloride.
Step 2: Synthesis of the Pyrazole Ring
The synthesized phenylhydrazine is then reacted with a β-ketoester to form the core pyrazole structure of the fungicide.
Figure 3: Workflow for the synthesis of the pyrazole ester intermediate.
Protocol 2.1: Cyclocondensation Reaction
| Reagent/Parameter | Quantity |
| 4-Fluoro-2-(trifluoromethyl)phenylhydrazine | 5.5 g (28.4 mmol) |
| Ethyl 2-(difluoromethyl)-3-oxobutanoate | 5.5 g (28.6 mmol) |
| Glacial Acetic Acid | 50 mL |
| Reaction Temperature | 110 °C |
| Reaction Time | 6 hours |
| Yield | ~85% |
Procedure: A mixture of 4-fluoro-2-(trifluoromethyl)phenylhydrazine and ethyl 2-(difluoromethyl)-3-oxobutanoate in glacial acetic acid is heated at 110°C for 6 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole ester.
Step 3: Final Amidation to the Pyrazole Carboxamide Fungicide
The final step involves the formation of the amide linkage between the pyrazole carboxylic acid (obtained by hydrolysis of the ester) and a suitable aniline.
Figure 4: Workflow for the final amidation to the target fungicide.
Protocol 3.1: Hydrolysis of the Pyrazole Ester
| Reagent/Parameter | Quantity |
| Pyrazole Ester from Step 2.1 | 8.3 g (22.5 mmol) |
| Sodium Hydroxide (NaOH) | 1.8 g (45.0 mmol) |
| Ethanol | 50 mL |
| Water | 20 mL |
| Reaction Temperature | 80 °C |
| Reaction Time | 3 hours |
| Yield | ~95% |
Procedure: The pyrazole ester is dissolved in a mixture of ethanol and water, and sodium hydroxide is added. The mixture is heated at 80°C for 3 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The precipitate is filtered, washed with water, and dried to obtain the pyrazole carboxylic acid.
Protocol 3.2: Synthesis of the Final Pyrazole Carboxamide
| Reagent/Parameter | Quantity |
| Pyrazole Carboxylic Acid from Step 3.1 | 7.3 g (21.4 mmol) |
| Thionyl Chloride (SOCl2) | 3.8 g (32.1 mmol) |
| 2-Methylaniline | 2.5 g (23.5 mmol) |
| Pyridine | 2.0 g (25.7 mmol) |
| Dichloromethane (CH2Cl2) | 100 mL |
| Reaction Temperature | Room Temp. |
| Reaction Time | 5 hours |
| Yield | ~88% |
Procedure: The pyrazole carboxylic acid is suspended in dichloromethane, and thionyl chloride is added dropwise. The mixture is stirred at room temperature for 2 hours to form the acid chloride. In a separate flask, 2-methylaniline is dissolved in dichloromethane, and pyridine is added. The freshly prepared acid chloride solution is then added dropwise to the aniline solution at 0°C. The reaction is stirred at room temperature for 5 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield the final pyrazole carboxamide fungicide.
Conclusion
This compound serves as a critical and versatile starting material for the synthesis of advanced pyrazole carboxamide agrochemicals. The protocols outlined in these application notes demonstrate a viable synthetic route to a representative fungicide, highlighting the key transformations and providing a foundation for further research and development in this important class of crop protection agents. The strategic incorporation of the fluorinated benzaldehyde moiety is a key element in achieving high efficacy and desirable physicochemical properties in the final active ingredients.
References
Application Notes and Protocols for Polymer Synthesis Using 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel fluorinated polymers using 4-Fluoro-2-(trifluoromethyl)benzaldehyde as a key monomer. The unique substitution pattern of this aromatic aldehyde, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable building block for creating advanced polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. The protocols detailed herein are based on established polymerization methodologies and are intended to serve as a robust starting point for the development of new materials for high-performance applications, including specialty plastics, advanced coatings, and innovative drug delivery systems.
Application Note I: Synthesis of Polyazomethines via Schiff Base Condensation
Application: The synthesis of thermally stable, conjugated polyazomethines (also known as poly(Schiff base)s). The resulting polymers are expected to exhibit high thermal stability and chemical resistance, making them suitable for applications in harsh environments. The fluorine and trifluoromethyl groups can enhance solubility in organic solvents, a common challenge with rigid-rod polymers.[1] These polymers may also possess interesting photophysical properties for applications in organic electronics.
Principle: Aromatic aldehydes undergo a polycondensation reaction with primary diamines to form a polymer backbone containing repeating imine (-C=N-) units.[2] This reaction, often catalyzed by acid, proceeds via the formation of a hemiaminal intermediate, followed by the elimination of water to form the stable imine linkage. The strategic selection of the diamine comonomer allows for fine-tuning of the final polymer's properties.
Experimental Protocol 1: Synthesis of Poly[(4-fluoro-2-(trifluoromethyl)benzylidene)-1,4-phenylene]
This protocol details the solution polycondensation of this compound with p-phenylenediamine.
Materials:
-
This compound (≥98% purity)
-
p-Phenylenediamine (≥98% purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol (reagent grade)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous lithium chloride (0.42 g).
-
Solvent Addition: Add 20 mL of anhydrous DMAc to the flask to dissolve the reactants under a gentle stream of nitrogen. Stir the solution until all solids are dissolved.
-
Monomer Addition: Dissolve this compound (2.081 g, 10 mmol) in 10 mL of anhydrous DMAc in a dropping funnel.
-
Polymerization: Slowly add the this compound solution to the stirred solution of p-phenylenediamine at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain for 24 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Pour the viscous solution into 300 mL of rapidly stirring methanol. A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Data Presentation: Expected Polymer Properties
| Property | Expected Value | Method |
| Yield | > 90% | Gravimetric |
| Appearance | Yellowish, fibrous solid | Visual Inspection |
| Solubility | Soluble in DMAc, NMP, DMF | Solubility Test |
| Inherent Viscosity | 0.65 - 0.85 dL/g | Ubbelohde Viscometer |
| Glass Transition (Tg) | 250 - 280 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp (Td5) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
Visualization: Polyazomethine Synthesis Workflow
Caption: Workflow for the synthesis of a polyazomethine.
Application Note II: Synthesis of Poly(phenylene vinylene) Derivatives via Wittig Reaction
Application: Synthesis of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The Wittig reaction allows for the formation of carbon-carbon double bonds, leading to a highly conjugated polymer backbone. The fluorine and trifluoromethyl substituents can influence the electronic properties, such as the HOMO/LUMO energy levels, and improve the stability and processability of the resulting polymer.
Principle: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[3] For polymerization, a difunctional aldehyde can be reacted with a bis(phosphonium) salt in the presence of a strong base to generate the ylide in situ, leading to the formation of a poly(alkenylene) or, in this case, a poly(phenylene vinylene) derivative.
Experimental Protocol 2: Synthesis of a Fluorinated Poly(phenylene vinylene)
This protocol describes the polymerization of this compound with 1,4-bis(triphenylphosphoniomethyl)benzene dichloride.
Materials:
-
This compound (Monomer A)
-
1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (Bis-phosphonium salt)
-
Potassium tert-butoxide (strong base)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (reagent grade)
-
Argon gas supply
Equipment:
-
Schlenk line and glassware
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under argon, suspend 1,4-bis(triphenylphosphoniomethyl)benzene dichloride (3.607 g, 5 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.122 g, 10 mmol) in 20 mL of anhydrous THF to the suspension with vigorous stirring. The mixture will turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0°C.
-
Polymerization: In a separate Schlenk flask, dissolve this compound (1.041 g, 5 mmol) in 15 mL of anhydrous THF.
-
Transfer the aldehyde solution via cannula to the ylide solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 48 hours under argon.
-
Polymer Isolation: Pour the reaction mixture into 400 mL of methanol to precipitate the polymer. The byproduct, triphenylphosphine oxide, is partially soluble in methanol.
-
Purification: Collect the polymer by filtration. To further remove triphenylphosphine oxide, the polymer can be redissolved in a minimal amount of THF and reprecipitated into methanol. Wash the final product with methanol and dry under vacuum at 60°C.
Data Presentation: Expected Polymer Properties
| Property | Expected Value | Method |
| Yield | 70 - 85% | Gravimetric |
| Appearance | Orange-Red powder | Visual Inspection |
| Solubility | Soluble in THF, Chloroform | Solubility Test |
| Number-Average MW (Mn) | 10,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| 5% Weight Loss Temp (Td5) | > 400 °C (in N₂) | Thermogravimetric Analysis (TGA) |
Visualization: Wittig Polymerization Workflow
Caption: Workflow for Wittig polymerization.
Applications in Drug Development
Fluorinated polymers are of significant interest in the biomedical field due to their unique properties.[4][5] Polymers derived from this compound could be engineered for advanced drug delivery systems. The hydrophobic nature imparted by the fluorinated groups can be utilized for the encapsulation of hydrophobic drugs, while the polymer backbone can be functionalized with targeting ligands for site-specific delivery.
Visualization: Hypothetical Drug Delivery Pathway
The following diagram illustrates a plausible mechanism for a nanoparticle formulated from a this compound-based polymer for targeted cancer therapy. This hypothetical pathway involves receptor-mediated endocytosis, intracellular drug release, and subsequent induction of apoptosis.
Caption: Receptor-mediated endocytosis and apoptosis pathway.
References
Application Notes and Protocols for 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and applications of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details several synthetic routes to this compound, including representative experimental protocols. Additionally, it explores its application in the synthesis of G protein-coupled receptor 52 (GPR52) agonists, which are under investigation for the treatment of central nervous system (CNS) disorders.[3][4]
Synthetic Routes and Reaction Conditions
Table 1: Summary of Synthetic Approaches and Conditions
| Synthetic Route | Starting Material | Key Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Oxidation of Benzyl Alcohol | [4-Fluoro-2-(trifluoromethyl)phenyl]methanol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | Room Temperature | 2 - 4 | 80 - 95 (estimated) |
| Grignard Reaction | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Magnesium (Mg), N-Formylpiperidine, Tetrahydrofuran (THF) | 0 to Room Temperature | 2 - 6 | 70 - 85 (estimated) |
| Hydrogenation of Benzoyl Chloride | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | H₂, Palladium on Carbon (Pd/C), Toluene | 90 | 4 | ~83[5] |
| Reduction of Benzonitrile | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Formic acid, Nickel/Aluminum alloy catalyst | 80 | 16 | ~88[6] |
Experimental Protocols
The following are detailed experimental protocols for the potential synthesis of this compound.
Protocol 1: Oxidation of [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
This protocol describes the oxidation of a benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
[4-Fluoro-2-(trifluoromethyl)phenyl]methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [4-Fluoro-2-(trifluoromethyl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Grignard Reaction from 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
This protocol outlines the formation of a Grignard reagent followed by formylation to yield the aldehyde.[7]
Materials:
-
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
N-Formylpiperidine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere.
-
Add a small amount of a solution of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add N-formylpiperidine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.
-
Applications in Drug Development
This compound is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical industry.[1][2] The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[8]
Synthesis of GPR52 Agonists for CNS Disorders
A significant application of this aldehyde is in the synthesis of agonists for the G protein-coupled receptor 52 (GPR52), a promising target for the treatment of psychiatric disorders such as schizophrenia.[3][4] GPR52 is highly expressed in the striatum and is involved in modulating dopamine signaling pathways.[4][9]
Activation of GPR52, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9] This increase in cAMP activates Protein Kinase A (PKA). In the striatum, this signaling cascade can counteract the effects of dopamine D2 receptor activation (which is Gi-coupled and inhibits AC), while in the prefrontal cortex, it can potentiate the activity of the NMDA receptor, similar to the action of the dopamine D1 receptor.[10] This dual action is believed to contribute to the antipsychotic and pro-cognitive effects of GPR52 agonists.[3][10]
Caption: GPR52 Signaling Pathway in CNS Disorders.
The synthesis of GPR52 agonists often involves a multi-step process where this compound is a key starting material. A common reaction is the Wittig reaction to form a carbon-carbon double bond, followed by further functionalization.
Caption: General Synthetic Workflow for GPR52 Agonists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Research Progress of G Protein-coupled Receptor 52 on Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 9. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Chalcone Derivatives Using Fluorinated Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial precursors for the biosynthesis of various flavonoids and are recognized for their broad spectrum of biological activities.[1][2] The incorporation of fluorine atoms into the chalcone scaffold can significantly enhance their pharmacological properties, such as metabolic stability and lipophilicity, leading to improved therapeutic potential.[3][4] Fluorinated chalcone derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[5][6][7]
The most common and efficient method for synthesizing these compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a fluorinated benzaldehyde.[2][3][8] This document provides detailed protocols for the synthesis of fluorinated chalcone derivatives and methods for evaluating their biological activity, supported by quantitative data and workflow visualizations.
Application Notes
Synthesis via Claisen-Schmidt Condensation
The synthesis of fluorinated chalcones is typically achieved through the Claisen-Schmidt condensation reaction. This method involves the aldol condensation of a fluorinated benzaldehyde with an acetophenone derivative in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by dehydration to yield the α,β-unsaturated ketone (chalcone).[9][10] The reaction can be performed in a protic solvent like ethanol or under solvent-free "green chemistry" conditions.[1][11]
Key Advantages of Fluorination:
-
Enhanced Lipophilicity: The presence of fluorine can increase the molecule's ability to cross cell membranes.[3]
-
Improved Metabolic Stability: Fluorine substitution can block metabolic oxidation sites, increasing the compound's biological half-life.[12]
-
Modulated Electronic Effects: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[12]
Biological and Therapeutic Potential
Fluorinated chalcones are actively investigated for a variety of therapeutic applications due to their diverse biological activities.
-
Anticancer Activity: Many fluorinated chalcone derivatives exhibit potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[7][13] Mechanisms of action include the induction of apoptosis (programmed cell death) through signaling pathways like p38 MAPK, cell cycle arrest, and inhibition of tubulin polymerization.[11][14]
-
Antimicrobial Activity: These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant S. aureus (MRSA).[6][15] They also exhibit antifungal properties against pathogens such as Candida albicans.[1]
-
Anti-inflammatory Activity: Fluorinated chalcones can inhibit key inflammatory mediators. They have been shown to be effective inhibitors of enzymes like 5-lipoxygenase and to suppress the production of nitric oxide (NO), a key signaling molecule in inflammation.[4][5]
Quantitative Data Summary
Table 1: Synthesis and Physicochemical Properties of Selected Fluorinated Chalcones
This table summarizes the reaction yields and melting points for various chalcone derivatives synthesized from fluorinated benzaldehydes and substituted acetophenones.
| Compound ID | Fluorinated Benzaldehyde | Acetophenone Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Fluorobenzaldehyde | 2-Hydroxy | 84 | 146-147 | [11] |
| 2 | 4-Fluorobenzaldehyde | 4-Fluoro | 68 | 108-110 | [11] |
| 3 | 4-Fluorobenzaldehyde | 4-Chloro | - | 113-117 | [11] |
| 4 | Substituted Benzaldehyde | 4-Fluoro-3-methyl | 79.38 | 155 | [1] |
Table 2: Biological Activity of Fluorinated Chalcone Derivatives
This table presents quantitative data on the biological efficacy of various fluorinated chalcones, including antimicrobial and anticancer activities.
| Activity Type | Compound Description | Target/Organism | Efficacy Measurement | Value | Reference |
| Antibacterial | (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | MRSA | Zone of Inhibition | 23-28 mm | [6] |
| Antibacterial | (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | MRSA | MIC | 25-50 µg/mL | [6] |
| Antifungal | Chalcone derivative 1c | Candida albicans | - | Effective Inhibitor | [1] |
| Anticancer | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone | Human Cancer Cell Panel | - | Most Effective | [5] |
| Anticancer | α-Fluorinated chalcone 4c | MGC-803 (Gastric Cancer) | IC₅₀ | 25 nM | [14] |
| Anticancer | α-Fluorinated chalcone 4c | A549 (Lung Cancer) | IC₅₀ | 202 nM | [14] |
| Anti-inflammatory | 4-Fluoro-3′,4′,5′-trimethoxychalcone | Macrophages | IC₅₀ (NO Inhibition) | 0.03 µM (30 nM) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation (Conventional Method)
This protocol describes a general procedure for synthesizing fluorinated chalcones in a solvent.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Fluorinated Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1-2 eq)
-
Ethanol or Methanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dilute Hydrochloric Acid (HCl)
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the fluorinated benzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.[11]
-
Catalyst Addition: Slowly add an aqueous or alcoholic solution of NaOH (1-2 eq) dropwise to the mixture while maintaining vigorous stirring at room temperature.[11]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).[1][10]
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and cold water.[10]
-
Neutralization: Acidify the mixture slowly with dilute HCl until the pH is neutral (pH ~7). This will cause the chalcone product to precipitate out of the solution.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crude product thoroughly with cold distilled water until the filtrate is neutral.[11]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[1][11]
-
Drying & Characterization: Dry the purified crystals in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., FT-IR, ¹H NMR).[11]
Protocol 2: Synthesis of Fluorinated Chalcones (Solvent-Free Grinding Method)
This protocol outlines an environmentally friendly, solvent-free approach.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Fluorinated Benzaldehyde (1.0 eq)
-
Solid NaOH pellets (1.0-1.5 eq)
-
Porcelain mortar and pestle
-
Cold water
Procedure:
-
Mixing Reactants: Combine the substituted acetophenone, fluorinated benzaldehyde, and solid NaOH pellets in a porcelain mortar.[1][11]
-
Grinding: Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will typically form a paste and then solidify as the reaction proceeds.[11]
-
Reaction Check: Monitor the reaction completion by taking a small sample and checking for the absence of the starting acetophenone via TLC.[1]
-
Isolation: Add cold water to the mortar and carefully break up the solid product.[11]
-
Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure fluorinated chalcone.[1][11]
Protocol 3: Antimicrobial Susceptibility Testing (Agar Disc-Diffusion Method)
This protocol details a standard method for evaluating the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized fluorinated chalcone derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic (e.g., Streptomycin, Ciprofloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the entire surface of an MHA plate with the prepared bacterial inoculum.
-
Disc Application: Prepare solutions of the synthesized chalcones at a specific concentration (e.g., 30 µ g/disc ). Aseptically place sterile paper discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.[1][6]
Visualizations
Caption: General workflow for the synthesis of fluorinated chalcones.
References
- 1. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Fluoro-2-(trifluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-fluoro-2-(trifluoromethyl)benzaldehyde and its halogenated analogs as substrates. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and heteroaryl aldehydes, which are key intermediates in the development of pharmaceuticals and functional materials. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups on the benzaldehyde ring influences the reactivity of the aryl halide, generally facilitating the oxidative addition step in the catalytic cycle.
Reaction Principle and Logical Workflow
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. For this compound derivatives, the halide at the 4-position (typically Br or Cl) serves as the electrophilic partner. The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Quantitative Data Summary
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of substrates analogous to this compound. These examples demonstrate the feasibility and versatility of the reaction with electronically similar aryl halides.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 h | ~95 |
| 2 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (3) | 1,4-Dioxane | 150 (MW) | 30 min | 84[1] |
| 3 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (3) | 1,4-Dioxane | 150 (MW) | 30 min | 75[1] |
| 4 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (3) | 1,4-Dioxane | 150 (MW) | 30 min | 81[1] |
| 5 | 3-Chloro-4-fluorobenzaldehyde | 4-(Benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 h | 85[2] |
Detailed Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of 4-halo-2-(trifluoromethyl)benzaldehyde derivatives with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from standard procedures for the Suzuki-Miyaura coupling of functionalized aryl halides.
Materials:
-
4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the 4-bromo-2-(trifluoromethyl)benzaldehyde (e.g., 1.0 mmol, 255 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-(trifluoromethyl)benzaldehyde.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted for rapid synthesis and optimization using microwave irradiation, which has been shown to be effective for challenging substrates.[1]
Materials:
-
4-Chloro-2-(trifluoromethyl)benzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., Na₂CO₃, 3.0 equiv.)
-
Degassed 1,4-dioxane
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vial, add the 4-chloro-2-(trifluoromethyl)benzaldehyde (e.g., 0.5 mmol, 104 mg), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 40.8 mg), and the base (1.5 mmol, 159 mg).
-
Add degassed 1,4-dioxane (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-2-(trifluoromethyl)benzaldehyde Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzaldehyde and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound?
A1: Common impurities can arise from both the synthesis of the starting material and subsequent reactions. These may include:
-
Starting Material: Unreacted precursors from the synthesis of this compound.
-
Oxidation Product: The corresponding carboxylic acid, 4-Fluoro-2-(trifluoromethyl)benzoic acid, formed by air oxidation of the aldehyde.
-
Side-Reaction Products: Regioisomers or byproducts from the specific reaction being performed. For example, in reactions involving electrophilic aromatic substitution, the formation of different positional isomers can be a challenge.[1]
-
Residual Catalysts: If a metal-catalyzed reaction was performed (e.g., Suzuki coupling), residual metals like palladium may be present.[1]
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key physical properties include:
-
Appearance: Colorless to light yellow or light orange clear liquid.[2]
-
Solubility: It is generally soluble in common organic solvents like dichloromethane and chloroform, and sparingly soluble in acetone and alcohols.
Q3: Which purification techniques are most suitable for products derived from this compound?
A3: The choice of purification technique depends on the nature of the product and impurities. Common methods include:
-
Flash Column Chromatography: Effective for separating compounds with different polarities. Due to the polar nature of many fluorinated compounds, specialized stationary phases or mobile phase additives may be necessary.[4]
-
Distillation: Suitable for thermally stable, volatile liquid products. Vacuum distillation is often preferred to lower the boiling point and prevent degradation.
-
Recrystallization: A good option for solid products to achieve high purity.
-
Bisulfite Adduct Formation: A classical method for purifying aldehydes by forming a water-soluble adduct, which can then be separated from non-aldehydic impurities. The aldehyde can be regenerated by treatment with a base.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound reaction products.
Issue 1: Poor Separation of Product and Impurities by Column Chromatography
| Potential Cause | Suggested Solution |
| Similar Polarity of Impurities: The target compound and impurities have very close Rf values on TLC. | Optimize Chromatographic Conditions: • Change Stationary Phase: If using silica gel, consider switching to alumina (basic or neutral) or a bonded phase like C18 or a fluorinated phase for reversed-phase chromatography.[4] • Alter Mobile Phase: Systematically vary the solvent polarity. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. Switching the organic modifier (e.g., from acetonitrile to methanol in reversed-phase) can also change selectivity.[4] • Use Mobile Phase Additives: For basic impurities, adding a small amount of a basic modifier like triethylamine or ammonia can improve peak shape. For acidic impurities, adding acetic acid or trifluoroacetic acid (TFA) may help.[4] |
| Co-elution of Isomers: Regioisomers are difficult to separate. | Utilize High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18 or phenyl-hexyl) can often resolve isomers that are inseparable by flash chromatography.[5] |
| Compound Streaking on TLC/Column: The compound interacts strongly with the stationary phase. | Deactivate the Stationary Phase: For silica gel, this can be due to acidic silanol groups. Consider using an end-capped column or adding a small amount of a polar solvent like methanol or an amine to the eluent.[4]Dry Loading: If the compound has poor solubility in the eluent, dry loading onto silica gel or Celite is recommended.[4] |
Issue 2: Low Recovery of the Desired Product
| Potential Cause | Suggested Solution |
| Irreversible Adsorption: The product is strongly binding to the chromatography column. | Change Stationary Phase: Switch to a less active stationary phase like alumina or consider reversed-phase chromatography.[4]Test Compound Stability: Ensure the compound is not degrading on the stationary phase.[4] |
| Product Volatility: The product is being lost during solvent removal. | Use a Cold Trap: When removing solvent under reduced pressure, use a cold trap (e.g., dry ice/acetone) to capture volatile compounds.Careful Evaporation: Avoid excessive heating during rotary evaporation. |
| Precipitation during Workup: The product is precipitating out of solution at an inappropriate time. | Adjust Solvent and pH: Ensure the product remains soluble in the chosen solvent system during extraction and washing steps. The pH of aqueous layers can significantly affect the solubility of acidic or basic compounds. |
Issue 3: Product Instability or Decomposition
| Potential Cause | Suggested Solution |
| Oxidation of Aldehyde: The aldehyde group is being oxidized to a carboxylic acid, especially if exposed to air over time. | Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).Antioxidant: Consider adding a radical inhibitor like BHT if compatible with downstream applications. |
| Thermal Decomposition: The product is degrading at high temperatures during distillation. | Vacuum Distillation: Use a high-vacuum pump to lower the boiling point.Short Path Distillation: For small quantities of high-boiling point compounds, a Kugelrohr or short path distillation apparatus can minimize thermal stress. |
| Reaction with Solvents: The product may be reacting with protic solvents like methanol. | Use Aprotic Solvents: Employ aprotic solvents such as dichloromethane, ethyl acetate, or toluene for extraction and chromatography where possible. |
Data Summary
The following table provides a general overview of the expected purity and yield for common purification techniques. Note that actual values will vary depending on the specific reaction, scale, and experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Flash Column Chromatography | >95% | 60-90% | Highly dependent on the separation of impurities. |
| Distillation (Vacuum) | >98% | 70-95% | Best for thermally stable liquids with significantly different boiling points from impurities. |
| Recrystallization | >99% | 50-80% | Requires a solid product and a suitable solvent system. Yield can be lower due to solubility losses. |
| Bisulfite Adduct Formation | >98% | 50-85% | Specific for aldehydes; yield can be affected by the efficiency of adduct formation and regeneration. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the sample has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel (dry loading).[4]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin elution with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a vacuum pump, a cold trap, and a manometer.
-
Charging the Flask: Place the crude liquid product into a round-bottom flask with a stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 114 °C at atmospheric pressure.[2][3]
-
Cooling: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Troubleshooting Workflow
Figure 1. Troubleshooting workflow for purification.
References
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Question: How should this compound be stored to prevent degradation?
Answer: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is sensitive to air and moisture, which can lead to oxidation of the aldehyde to the corresponding carboxylic acid, 4-fluoro-2-(trifluoromethyl)benzoic acid. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Common Side Reactions and Troubleshooting
Question: What are the most common side reactions observed when using this compound in synthesis?
Answer: Due to its chemical structure, this compound is prone to several side reactions, particularly under basic or oxidative conditions. The most common side reactions include:
-
Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid, forming 4-fluoro-2-(trifluoromethyl)benzoic acid. This is often observed during the reaction or upon prolonged storage in the presence of air.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield 4-fluoro-2-(trifluoromethyl)benzyl alcohol and 4-fluoro-2-(trifluoromethyl)benzoic acid.[1][2]
-
Side Reactions in Specific Transformations: Depending on the specific reaction (e.g., Wittig, Aldol, Grignard), other side products may form. These are detailed in the specific sections below.
Reaction-Specific Troubleshooting
Oxidation
Question: I am observing the formation of 4-fluoro-2-(trifluoromethyl)benzoic acid as a significant byproduct. How can I minimize this?
Answer: The formation of the corresponding carboxylic acid is a common issue. To minimize this side reaction, consider the following:
-
Use Fresh Reagent: Ensure the this compound is of high purity and has not been stored for extended periods under improper conditions.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (nitrogen or argon) to prevent aerial oxidation.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate oxidation.
-
Purification: If the carboxylic acid does form, it can often be removed from the desired product by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, as the carboxylate salt is water-soluble.[3]
Troubleshooting Flowchart: Oxidation Side Reaction
Caption: Troubleshooting workflow for minimizing oxidation.
Cannizzaro Reaction
Question: My reaction with a strong base is giving a mixture of the corresponding alcohol and carboxylic acid. How can I avoid the Cannizzaro reaction?
Answer: The Cannizzaro reaction is a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, which is common for aldehydes without α-hydrogens in the presence of a strong base.[1][2]
-
Choice of Base: If the desired reaction requires a base, consider using a non-nucleophilic, sterically hindered base, or a weaker base if the reaction conditions permit.
-
Reaction Conditions: The Cannizzaro reaction is typically favored by high concentrations of a strong base and elevated temperatures. Using lower temperatures and a stoichiometric amount of base can help to suppress this side reaction.
-
Crossed Cannizzaro Reaction: If the goal is to reduce the aldehyde to the corresponding alcohol, a "crossed" Cannizzaro reaction can be employed using a sacrificial aldehyde like formaldehyde as the hydride donor.[4]
Quantitative Data on Cannizzaro Reaction
| Reactant | Base | Products | Yield | Reference |
| Benzaldehyde (analogous) | Conc. KOH | Benzyl alcohol & Benzoic acid | Approx. 50% for each | [2] |
Note: Data for the specific substrate is limited; analogous reactions are presented for reference.
Logical Diagram: Cannizzaro Reaction Pathway
Caption: Disproportionation in the Cannizzaro reaction.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Question: I am getting a low yield in my Wittig reaction with this compound. What could be the issue?
Answer: Low yields in Wittig reactions with electron-deficient aldehydes can be due to several factors.[5]
-
Base Selection: Strong, non-nucleophilic bases are crucial for efficient ylide formation. Incomplete deprotonation of the phosphonium salt leads to lower yields.
-
Ylide Stability: The stability of the phosphorus ylide can affect the reaction outcome. For non-stabilized ylides, the reaction should be carried out promptly after ylide generation.
-
Side Reactions: As mentioned, the Cannizzaro reaction can be a competitive pathway if a strong nucleophilic base is used.[6]
-
Byproduct Removal: The triphenylphosphine oxide byproduct can be difficult to separate from the desired alkene, potentially complicating purification and affecting the isolated yield.[5]
Question: How can I improve the stereoselectivity of my Horner-Wadsworth-Emmons (HWE) reaction?
Answer: The HWE reaction typically favors the formation of (E)-alkenes.[7] To enhance this selectivity:
-
Reaction Conditions: The choice of base and solvent can influence the E/Z ratio. For example, using potassium bases with crown ethers can favor the formation of (Z)-alkenes in some cases.
-
Phosphonate Reagent: The structure of the phosphonate reagent itself plays a crucial role. Using phosphonates with electron-withdrawing groups can sometimes alter the stereochemical outcome.
Data on Related Olefination Reactions
| Aldehyde | Reagent | Base | Product | Yield (E:Z ratio) | Reference |
| Perfluorohalogenated benzaldehydes (analogous) | Ph3PMeBr | TMG | Styrene derivative | ~30-55% | [5] |
| Aldehydes (general) | Stabilized Phosphonate | NaH, NaOMe | (E)-Alkene | Predominantly E | [7] |
Note: TMG = 1,1,3,3-tetramethylguanidine. Data for the specific substrate is limited; analogous reactions are presented for reference.
Grignard and Organolithium Additions
Question: My Grignard reaction is not going to completion and I see byproducts. What are the likely causes?
Answer: Grignard reactions are sensitive to reaction conditions.
-
Moisture: Grignard reagents are highly sensitive to moisture and protic solvents. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting halide (Wurtz coupling), which can be minimized by slow addition of the halide during reagent formation.[8]
-
Enolization: While not an issue for this compound, if the Grignard reagent is added to an enolizable ketone, deprotonation can compete with nucleophilic addition.
Experimental Protocol: Grignard Reaction with an Aryl Bromide (General Procedure)
-
Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until violet iodine vapors are observed to activate the magnesium surface. Allow to cool.
-
Grignard Reagent Formation: Dissolve the aryl bromide (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium and observe for initiation of the reaction (cloudiness, heat). Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Dissolve this compound (0.9 equivalents) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Grignard Reaction
Caption: Experimental workflow for a Grignard reaction.
Aldol Condensation
Question: I am trying to perform a crossed aldol condensation with a ketone. What are the expected side products?
Answer: In a crossed aldol condensation, this compound cannot self-condense as it lacks α-hydrogens. The primary side reaction is the self-condensation of the ketone partner.
-
Minimizing Ketone Self-Condensation: To favor the reaction between the ketone's enolate and the aldehyde, the ketone can be added slowly to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low.
Data on a Related Aldol Condensation
| Aldehyde | Ketone | Catalyst | Product | Yield | Reference |
| Benzaldehyde (analogous) | Acetone | NaOH/ZrO2-montmorillonite | Benzalacetone | Up to 436% increase over uncatalyzed | [9] |
Note: Data for the specific substrate is limited; an analogous reaction is presented for reference.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [guidechem.com]
- 4. snscourseware.org [snscourseware.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. aensiweb.com [aensiweb.com]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and troubleshooting of experiments involving 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protect it from heat, sparks, and open flames.[2][3][4] Some suppliers recommend storing the compound under an inert atmosphere, such as argon.[1]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, some sources indicate that similar fluorinated benzaldehydes can be air-sensitive.[1][2][3] Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is considered a hazardous substance. It can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[5] It is also a combustible liquid.[6] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q4: What materials are incompatible with this compound?
A4: This compound should be kept away from strong oxidizing agents and reducing agents.[2] Reaction with strong oxidizing agents can be vigorous and potentially hazardous.
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool place | [1][2][3][4] |
| Atmosphere | Store under an inert gas (e.g., Argon) | [1] |
| Container | Tightly closed original packaging | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, reducing agents | [1][2] |
| Handling Area | Well-ventilated area or fume hood | [1] |
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments with this compound.
Low or No Product Yield in a Nucleophilic Addition Reaction (e.g., Grignard, Wittig)
Possible Cause 1: Deactivation of the Nucleophile The aldehyde functionality is activated by the electron-withdrawing fluoro and trifluoromethyl groups, making it highly electrophilic.[7] However, trace amounts of water in the reaction can quench sensitive nucleophiles like Grignard reagents or ylides.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly prepared or titrated nucleophilic reagents.
Possible Cause 2: Impure Starting Material The presence of impurities in the this compound, such as the corresponding carboxylic acid (formed by air oxidation), can interfere with the reaction.
-
Solution: Use a freshly opened bottle of the aldehyde or purify older stock by distillation or column chromatography. Confirm purity by GC or NMR before use.
Possible Cause 3: Steric Hindrance The ortho-trifluoromethyl group can present some steric hindrance, potentially slowing down the reaction rate with bulky nucleophiles.
-
Solution: Consider increasing the reaction time or temperature. Alternatively, a less sterically hindered nucleophile might be necessary.
Experimental Protocols
General Protocol for a Wittig Reaction
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to the recommended temperature (typically 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise.
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the ylide.
-
-
Reaction with Aldehyde:
-
Dissolve this compound in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the pre-formed ylide solution at the appropriate temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key safety precautions for handling.
References
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound upon delivery?
A1: The typical purity of this compound is ≥98%, which is commonly determined by Gas Chromatography (GC).[1][2] High-purity grades of ≥99.0% are also available for applications requiring more stringent quality standards.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly closed and away from heat, sparks, open flames, and other sources of ignition.[3] Some sources also indicate that the compound is air-sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[2][4]
Q3: What are the primary known decomposition products of this compound?
A3: The most common decomposition pathway for benzaldehydes, in general, is oxidation to the corresponding benzoic acid. Therefore, the primary expected degradation product of this compound is 4-Fluoro-2-(trifluoromethyl)benzoic acid. This oxidation can be initiated by exposure to air and light. In the event of a fire or exposure to excessive heat, hazardous decomposition products can include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).
Q4: Is this compound sensitive to acidic or basic conditions?
A4: While specific data on the stability of this compound under acidic or basic conditions is limited, trifluoromethyl groups on an aromatic ring can undergo hydrolysis to a carboxylic acid group under certain conditions, although this is generally a slow process. It is advisable to avoid strong acidic or basic conditions during storage and handling unless they are part of a specific reaction protocol.
Q5: What are the incompatible materials to avoid with this compound?
A5: this compound should be kept away from strong oxidizing agents.[5] Reactions with oxidizing agents can be exothermic and may lead to uncontrolled reactions.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
If you are experiencing lower than expected yields or the formation of unknown byproducts in your reaction, consider the following troubleshooting steps.
Logical Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: A flowchart to systematically troubleshoot unexpected reaction outcomes.
| Potential Cause | Recommended Solution |
| Degradation of Starting Material | The aldehyde may have oxidized to 4-fluoro-2-(trifluoromethyl)benzoic acid. Verify the purity of your starting material using HPLC or GC (see Experimental Protocol 1). If significant degradation is observed, consider purifying the aldehyde by distillation or obtaining a fresh batch. |
| Presence of Water | Aldehydes can react with water to form hydrates. Ensure all solvents and reagents are anhydrous, especially for moisture-sensitive reactions. |
| Incompatible Solvents | While generally stable, reactivity in certain solvents under specific conditions cannot be ruled out. If using protic solvents, be aware of the potential for hydrate formation. |
| Atmospheric Oxygen | Benzaldehydes are susceptible to air oxidation. If your reaction is sensitive, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
If you observe unexpected peaks during the analysis of your this compound sample, this guide can help in their preliminary identification.
Potential Decomposition Pathways and Products
Caption: Potential degradation pathways for this compound.
| Observed Impurity (Hypothetical) | Potential Cause and Identification Method |
| Peak with m/z corresponding to C8H4F4O2 | This is likely 4-Fluoro-2-(trifluoromethyl)benzoic acid , the primary oxidation product. Confirm its identity using GC-MS by looking for the molecular ion peak and characteristic fragments. An HPLC analysis should also show a more polar compound (shorter retention time on a reverse-phase column) compared to the aldehyde. |
| Peak with m/z corresponding to C7H4FO2 | This could be 4-Fluorobenzoic acid , potentially formed from the hydrolysis of the trifluoromethyl group under harsh conditions. This is a less common degradation pathway. |
| Peak with m/z corresponding to C7H4F4 | This might be 1-Fluoro-3-(trifluoromethyl)benzene , which could arise from the decarboxylation of 4-Fluoro-2-(trifluoromethyl)benzoic acid under high temperatures. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 114 °C |
| Density | 1.408 g/mL at 25 °C |
| Refractive Index | n20/D 1.452 |
| Flash Point | 57 °C (closed cup) |
Data compiled from commercially available sources.[2][6]
Table 2: Typical GC-MS Fragmentation of this compound (Illustrative)
| m/z | Interpretation |
| 192 | [M]+ (Molecular Ion) |
| 191 | [M-H]+ |
| 163 | [M-CHO]+ |
| 143 | [M-CHO-HF]+ |
| 123 | [M-CF3]+ |
This table is illustrative and based on general fragmentation patterns of benzaldehydes. Actual fragmentation may vary.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and detecting the presence of its primary oxidation product, 4-Fluoro-2-(trifluoromethyl)benzoic acid.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
-
Gradient Program (Illustrative):
-
Start with 40% Acetonitrile, hold for 2 minutes.
-
Ramp to 95% Acetonitrile over 10 minutes.
-
Hold at 95% Acetonitrile for 3 minutes.
-
Return to 40% Acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Further dilute as necessary to be within the linear range of the detector.
-
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities and degradation products.
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program (Illustrative):
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-400 amu
-
Sample Preparation:
-
Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of issues related to the air sensitivity of 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air?
A1: Yes, this compound is considered to be an air-sensitive compound. This is characteristic of many benzaldehyde derivatives, especially those with electron-withdrawing groups, which can be susceptible to oxidation upon exposure to atmospheric oxygen. Related compounds are often explicitly labeled as "Air Sensitive" and recommended to be stored under an inert atmosphere.
Q2: What happens when this compound is exposed to air?
A2: Upon exposure to air, this compound is likely to oxidize to its corresponding carboxylic acid, 4-Fluoro-2-(trifluoromethyl)benzoic acid.[1][2][3] This is a common degradation pathway for aldehydes.
Q3: How can I prevent the degradation of this compound?
A3: To prevent degradation, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon.[4] This minimizes its contact with oxygen. Proper storage in a cool, dry, and well-ventilated area, away from heat and ignition sources, is also essential.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation can be identified by changes in the physical appearance of the sample (e.g., from a clear liquid to a solid precipitate), or through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or by determining the melting point of any solid impurities. The primary degradation product, 4-Fluoro-2-(trifluoromethyl)benzoic acid, is a solid with a melting point of 121-124 °C.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: A solid precipitate has formed in the liquid this compound.
-
Possible Cause: The compound has been exposed to air and has oxidized to 4-Fluoro-2-(trifluoromethyl)benzoic acid, which is a solid at room temperature.[5][6]
-
Troubleshooting Steps:
-
Confirmation: Isolate the solid and determine its melting point. A melting point in the range of 121-124 °C suggests the presence of 4-Fluoro-2-(trifluoromethyl)benzoic acid.[5][6]
-
Purification: If the aldehyde is still required, it may be possible to purify the liquid by distillation under reduced pressure and an inert atmosphere. However, for critical applications, using a fresh, unopened sample is recommended.
-
Prevention: Review your handling and storage procedures to ensure the compound is not exposed to air in the future. Always use inert gas techniques.
-
Issue 2: Inconsistent reaction outcomes when using this compound.
-
Possible Cause: The purity of the aldehyde may be compromised due to partial oxidation. The presence of the carboxylic acid can interfere with many chemical reactions.
-
Troubleshooting Steps:
-
Purity Check: Analyze the starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine its purity.
-
Use Fresh Sample: If impurities are detected, use a fresh, unopened bottle of this compound for your reaction.
-
Inert Atmosphere: Ensure that the reaction is set up and run under a strictly inert atmosphere to prevent in-situ degradation.
-
Degradation Product Identification
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State at RT | Melting Point (°C) |
| This compound | C₈H₄F₄O | 192.11 | Liquid | Not available |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | Solid | 121-124[5][6] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the standard procedure for handling air-sensitive liquids like this compound using syringe techniques under an inert atmosphere.
Materials:
-
Septum-sealed bottle of this compound
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Dry, nitrogen or argon-flushed Schlenk flask
-
Source of dry nitrogen or argon gas with a bubbler
-
Dry, gas-tight syringe with a long needle
-
Schlenk line (optional, but recommended)
Procedure:
-
Inert Atmosphere Setup: Assemble your reaction glassware and dry it thoroughly in an oven. Cool the glassware under a stream of dry nitrogen or argon.
-
Prepare for Transfer: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Syringe Preparation: Purge a dry, gas-tight syringe with the inert gas by drawing and expelling the gas multiple times.
-
Liquid Transfer: Insert the needle of the purged syringe through the septum into the liquid. Slowly draw the desired volume of the aldehyde into the syringe. The positive pressure in the bottle will help to fill the syringe.
-
Remove Bubbles: Invert the syringe and carefully push out any gas bubbles back into the bottle.
-
Dispense: Quickly transfer the needle to your reaction flask (which is under an inert atmosphere) and dispense the liquid.
-
Cleaning: After use, carefully quench the syringe and needle with a suitable solvent (e.g., isopropanol) in a fume hood before cleaning with water.
Visualizations
References
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 141179-72-8,4-FLUORO-2-(TRIFLUOROMETHYL)BENZOIC ACID,chinese supplier,C8H4F4O2,EINECS 256-495-9 [chembuying.com]
- 6. 4-Fluoro-2-(trifluoromethyl)benzoic acid 98 141179-72-8 [sigmaaldrich.com]
Technical Support Center: Purifying 4-Fluoro-2-(trifluoromethyl)benzaldehyde Reaction Mixtures
Welcome to the technical support center for the purification of 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and effectively removing impurities from reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during the purification of this compound and its reaction products.
Q1: What are the most common impurities I can expect in my reaction mixture?
Common impurities often arise from side reactions of the starting material or subsequent reaction products. For reactions involving this compound, you can anticipate the following:
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Unreacted Starting Material: Residual this compound.
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Oxidation Product: 4-Fluoro-2-(trifluoromethyl)benzoic acid is a common impurity formed by the oxidation of the aldehyde, which can occur upon exposure to air.[1]
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Reduction Product: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol may be present if reducing agents are used or if a disproportionation reaction (like the Cannizzaro reaction) occurs.[1]
-
Side Products from Specific Reactions:
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Wittig Reaction: Triphenylphosphine oxide is a common byproduct that can be challenging to remove.[2] In the presence of a strong base, the Cannizzaro reaction can become a significant side reaction, leading to the formation of the corresponding alcohol and carboxylic acid.[2]
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Grignard Reaction: Wurtz-type coupling of the Grignard reagent can lead to biphenyl byproducts.[3] The presence of moisture or acidic protons will quench the Grignard reagent, reducing the yield of the desired alcohol.[3][4]
-
Q2: I'm observing a low yield of my desired product after a Wittig reaction. What could be the cause?
Low yields in a Wittig reaction with this compound can be attributed to several factors:
-
Cannizzaro Reaction: The use of a very strong base can promote the Cannizzaro reaction, consuming the starting aldehyde.[2]
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Poor Ylide Formation: Incomplete deprotonation of the phosphonium salt due to an insufficient amount or strength of the base will result in a lower concentration of the active Wittig reagent.[2]
-
Ylide Instability: Non-stabilized ylides can be unstable and decompose if not used promptly, especially at elevated temperatures.[2]
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Moisture: Water will quench the strong base and the ylide, hindering the reaction. Anhydrous conditions are critical.[2]
Q3: My Grignard reaction is not proceeding as expected. What should I troubleshoot?
Difficulties with Grignard reactions are common. Here are some troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.[3][4]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activating the magnesium with iodine or 1,2-dibromoethane is often necessary.[3]
-
Slow Addition: Add the organic halide slowly to maintain a gentle reflux and avoid unwanted side reactions like Wurtz coupling.[3]
Purification Protocols
Below are detailed methodologies for common purification techniques.
Protocol 1: Column Chromatography
Column chromatography is a highly effective method for separating the desired product from impurities.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures of varying ratios like 9:1, 8:2, 7:3).
-
The optimal solvent system should provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.
2. Column Preparation and Elution:
-
Prepare a silica gel slurry with the chosen mobile phase and pack the column.
-
Load the crude product onto the column. Dry loading is recommended for samples with low solubility.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with varying polarities. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation and reasonable elution time on the column. |
Protocol 2: Recrystallization
Recrystallization is a useful technique for purifying solid products.
1. Solvent Selection:
-
Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.
2. Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following table summarizes the expected impurities and recommended purification methods.
| Impurity | Origin | Recommended Purification Method(s) |
| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Oxidation of the aldehyde | Column Chromatography, Extraction with aqueous base |
| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | Reduction or Cannizzaro reaction | Column Chromatography |
| Triphenylphosphine oxide | Wittig reaction byproduct | Column Chromatography, Recrystallization |
| Biphenyl derivatives | Wurtz coupling in Grignard reaction | Column Chromatography |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography |
Visualizing Workflows
Troubleshooting a Low-Yield Wittig Reaction
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
General Purification Strategy
Caption: A general workflow for the purification of reaction products.
References
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive safety information, troubleshooting guides, and frequently asked questions (FAQs) for the use of 4-Fluoro-2-(trifluoromethyl)benzaldehyde in experimental settings.
Section 1: Safety First - Essential Precautions
Proper handling and storage of this compound are paramount to ensure laboratory safety. This section outlines the critical safety protocols and emergency procedures.
Frequently Asked Questions (FAQs): Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Combustibility: It is a combustible liquid.
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Appropriate PPE should always be worn when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate, a respirator with an appropriate filter should be used.
Q3: How should this compound be stored?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for maintaining purity.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
Q5: How should spills be handled?
A5: For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure the area is well-ventilated. For major spills, evacuate the area and contact emergency services.
Section 2: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 90176-80-0 | [2] |
| Molecular Formula | C₈H₄F₄O | [2] |
| Molecular Weight | 192.11 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 114 °C | [2] |
| Density | 1.42 g/cm³ | [2] |
| Refractive Index | n20/D 1.45 | [2] |
| Purity | ≥ 98% (GC) | [2] |
Section 3: Experimental Protocols and Troubleshooting
This section provides detailed protocols for common reactions involving this compound and troubleshooting guides for issues that may arise during these experiments.
Workflow for a Typical Organic Synthesis
Caption: A generalized workflow for a typical organic synthesis experiment.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The electron-withdrawing nature of the trifluoromethyl group in this compound makes the carbonyl carbon highly electrophilic and thus a good substrate for this reaction.
Experimental Protocol: Wittig Reaction
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a syringe or dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Guide: Wittig Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | Inactive or insufficient base. | Use a fresh, properly stored, and accurately quantified amount of base. |
| Moisture in the reaction. | Ensure all glassware is flame-dried and reagents and solvents are anhydrous. | |
| Low yield of desired alkene | Ylide decomposition. | Generate the ylide at a low temperature (e.g., 0 °C) and use it promptly. |
| Steric hindrance from the ortho-trifluoromethyl group. | Consider using a less bulky phosphonium salt if possible. Longer reaction times or gentle heating might be necessary. | |
| Formation of triphenylphosphine oxide as a major byproduct | This is an inherent byproduct of the Wittig reaction. | Triphenylphosphine oxide can often be removed by careful column chromatography or recrystallization. |
| Unexpected E/Z isomer ratio | Reaction conditions. | The stereochemical outcome can be influenced by the stability of the ylide, the presence of salts, and the solvent. For non-stabilized ylides, salt-free conditions and low temperatures generally favor the Z-isomer. |
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed to activate the magnesium.
-
In the dropping funnel, prepare a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.
-
Slowly add the aldehyde solution to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide: Grignard Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reagent fails to form | Inactive magnesium. | Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere. |
| Presence of moisture. | Ensure all glassware is rigorously dried and solvents are anhydrous. | |
| Low yield of the desired alcohol | Competing enolization of the aldehyde. | This is unlikely with this compound as it lacks α-hydrogens. |
| Grignard reagent decomposition. | Use the Grignard reagent immediately after its preparation. | |
| Formation of a Wurtz coupling byproduct | This can occur during the formation of the Grignard reagent. | Add the alkyl/aryl halide slowly to the magnesium suspension. |
Reductive Amination
Reductive amination is a method to form amines from carbonyl compounds. It proceeds via the formation of an imine or iminium ion, which is then reduced in situ.
Experimental Protocol: Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If the product is basic, adjust the pH with a mild acid and extract with an organic solvent. If the product is neutral, extract directly.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guide: Reductive Amination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the amine product | Incomplete imine formation. | Allow more time for the imine to form before adding the reducing agent. The addition of a dehydrating agent like molecular sieves can also help. |
| Reducing agent is too strong. | A strong reducing agent like LiAlH₄ will reduce the aldehyde directly. Use a milder reagent like NaBH₄ or STAB. | |
| Formation of the corresponding alcohol | The aldehyde is reduced before imine formation. | Ensure the imine has formed before adding the reducing agent. Using STAB can be advantageous as it is less reactive towards aldehydes. |
Logical Relationship of Safety and Experimental Success
Caption: The relationship between safety protocols and successful experimental outcomes.
References
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)benzaldehyde. It focuses on identifying and mitigating the formation of common byproducts in various chemical transformations.
Core Compound Reactivity
This compound is a highly reactive aromatic aldehyde. The presence of two strong electron-withdrawing groups, a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position, significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack.[1][2] However, the ortho-trifluoromethyl group can also introduce significant steric hindrance, which may influence reaction rates and pathways.
Frequently Asked Questions & Troubleshooting Guides
General Issues
Q1: My reaction with this compound is proceeding very slowly or not at all. What are the likely causes?
A1: Several factors could be responsible:
-
Steric Hindrance: The bulky trifluoromethyl group (-CF3) at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group. This is particularly relevant when using bulky reagents.
-
Reagent Nucleophilicity: If your nucleophile is weak, it may not be potent enough to overcome the steric hindrance, even with the enhanced electrophilicity of the carbonyl carbon.
-
Solvent Effects: Ensure your solvent is appropriate for the reaction type and is rigorously dried. Protic or wet solvents can quench organometallic reagents or other strong bases.
Reduction to Benzyl Alcohol
Q2: I am attempting to reduce this compound to the corresponding benzyl alcohol, but my yields are low and I see unknown impurities. What are the potential byproducts?
A2: The primary challenges in this reduction are incomplete reaction and side reactions involving the trifluoromethyl group.
-
Incomplete Reaction: The starting aldehyde may persist if the reducing agent is too mild or used in insufficient quantity.
-
-CF3 Group Reduction: A significant potential byproduct can result from the reduction of the trifluoromethyl group, especially when using harsh reducing agents like LiAlH4 under forcing conditions.[3]
-
Impure Starting Material: Ensure the starting aldehyde is pure, as impurities will carry through the reaction.
Q3: Which reducing agent is recommended to minimize byproduct formation?
A3: For a clean reduction, a milder and more selective reducing agent is preferable. Diisobutylaluminium hydride (DIBAL-H) has been shown to be effective in reducing substituted benzoic acids to benzyl alcohols while suppressing the reduction of the trifluoromethyl group.[3] Sodium borohydride (NaBH4) in an alcoholic solvent is another common and mild choice that should preserve the -CF3 group.
Wittig Reaction
Q4: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the problem?
A4: While the aldehyde's high electrophilicity is favorable, issues often arise from the base used or the stability of the reactants.
-
Base-Induced Decomposition: Strong, hard bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can sometimes cause decomposition of highly fluorinated aromatic compounds, leading to multiple unidentified byproducts.[4]
-
Ylide Instability: The phosphonium ylide itself might be unstable under the reaction conditions.
-
Steric Hindrance: The ortho -CF3 group can slow the rate of reaction between the aldehyde and the ylide.[5]
Q5: What are the typical byproducts in this Wittig reaction, and how can I avoid them?
A5: Aside from unreacted starting material, the main byproducts are triphenylphosphine oxide (an inherent part of the reaction) and products from the decomposition of the aldehyde.[4] To improve yields, consider using a milder organic base, such as 1,1,3,3-tetramethylguanidine (TMG), which has proven effective in Wittig reactions with perfluorohalogenated benzaldehydes.[4][6]
| Base | Common Issues | Recommendation | Reference |
| n-Butyllithium | Can cause decomposition of starting material, leading to multiple byproducts. | Use with caution at low temperatures. | [4] |
| Sodium Hydride | Can also lead to decomposition; reaction can be heterogeneous and slow. | Consider alternatives for sensitive substrates. | [4] |
| Potassium t-Butoxide | Strong base that can promote side reactions. | Use with caution. | [4] |
| TMG | Milder organic base, shown to improve yields and reduce byproducts. | Recommended for sensitive fluorinated aldehydes. | [4][6] |
Grignard & Organolithium Additions
Q6: I am performing a Grignard reaction and observing significant byproduct formation. What are the likely side reactions?
A6: Grignard reactions require strict control to avoid several common side reactions:
-
Wurtz Coupling: The Grignard reagent (R-MgX) can couple with itself to form R-R. This is minimized by adding the alkyl halide slowly to the magnesium turnings during reagent formation.[7]
-
Enolization: The Grignard reagent is a strong base and can deprotonate any available α-hydrogens. However, benzaldehyde lacks α-hydrogens, so this is not an issue.
-
Thermal Instability: Grignard reagents with trifluoromethyl groups on the aromatic ring are known to be thermally unstable and can decompose.[8] While the substituent is on the aldehyde here, the highly activated system can be prone to side reactions.
-
Quenching: Any trace of water or other protic impurities will quench the Grignard reagent, reducing the effective concentration and yield.[7]
Q7: How can I improve the yield and minimize byproducts in my Grignard reaction?
A7: Success depends on rigorous experimental technique.
-
Anhydrous Conditions: Thoroughly flame-dry all glassware and use anhydrous solvents (e.g., diethyl ether, THF).[7]
-
Temperature Control: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.[9]
-
Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent to maintain a low concentration of the aldehyde and avoid localized heating.
Reductive Amination
Q8: My one-pot reductive amination is failing. Either the starting materials are unreacted or I only isolate the intermediate imine.
A8: This issue points to a problem with either the imine formation step or the reduction step.
-
Weakly Nucleophilic Amine: If the amine is weakly nucleophilic (e.g., aniline with electron-withdrawing groups), the initial imine formation can be slow or unfavorable.[10] Adding a catalytic amount of acid (e.g., acetic acid) can help by activating the aldehyde.[11]
-
Ineffective Reduction: The choice of reducing agent is critical. Sodium borohydride (NaBH4) can reduce the starting aldehyde in addition to the imine.[12] A more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) is preferred as they selectively reduce the imine in the presence of the aldehyde.[12]
-
Hydrolysis: The intermediate imine can be prone to hydrolysis back to the aldehyde and amine, especially if water is present.
Q9: What are the common byproducts in a reductive amination with this aldehyde?
A9: The most frequent impurities are unreacted starting materials (aldehyde and amine) and the intermediate imine.[13] Another significant byproduct can be the 4-fluoro-2-(trifluoromethyl)benzyl alcohol, formed from the direct reduction of the starting aldehyde. This occurs when a non-selective reducing agent is used or when the imine formation is slow.[12]
Experimental Protocols
Protocol 1: Wittig Reaction using a Strong Base
(Adapted from general protocols for substituted benzaldehydes[5])
-
Ylide Generation:
-
Suspend methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (often to orange or deep red) signals the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualized Workflows & Pathways
Caption: Common reaction pathways and potential byproduct formation.
Caption: Troubleshooting workflow for a low-yielding Grignard reaction.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 4-Fluoro-2-(trifluoromethyl)benzaldehyde in solution. The information herein is based on established principles of organic chemistry and general handling procedures for aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation for my this compound solution?
A1: Degradation can manifest in several ways. Visually, you might observe a change in color from colorless to yellow or the formation of a white or off-white precipitate. Analytically, you may see the appearance of new peaks in your analytical data. For instance, in ¹H NMR, a new broad singlet may appear downfield (>10 ppm) corresponding to a carboxylic acid, or new signals may arise in the aromatic or aliphatic regions. In Gas Chromatography (GC) analysis, you may observe a decrease in the peak area of the aldehyde and the emergence of new peaks corresponding to impurities.
Q2: My solution of this compound is turning yellow and forming a precipitate. What is happening?
A2: This is a common sign of degradation. The two most likely processes occurring are oxidation and polymerization.
-
Oxidation: Aromatic aldehydes are susceptible to auto-oxidation, especially when exposed to air (oxygen).[1] The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 4-fluoro-2-(trifluoromethyl)benzoic acid. This acid is often a solid at room temperature and can precipitate out of less polar solvents. The yellow discoloration can be due to the formation of minor, colored byproducts from radical chain reactions.[2]
-
Polymerization: Aldehydes can undergo polymerization, which is often catalyzed by acidic or basic impurities.[3] This process links multiple aldehyde molecules together to form polyacetal chains, which are typically insoluble and precipitate from the solution. The electron-withdrawing fluoro and trifluoromethyl groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack and subsequent polymerization.[4][5]
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways are oxidation to the corresponding benzoic acid and polymerization.
-
Pathway 1: Oxidation: The aldehyde is converted to 4-fluoro-2-(trifluoromethyl)benzoic acid. This reaction is typically a radical process initiated by light, heat, or trace metal impurities and proceeds in the presence of oxygen.
-
Pathway 2: Polymerization: Under acidic or basic conditions, the aldehyde can undergo self-condensation to form linear or cyclic polyacetals.[6]
Caption: Potential Degradation Pathways.
Q4: How can I prepare a stable stock solution of this compound for long-term storage?
A4: To ensure maximum stability, a stock solution should be prepared with careful consideration of the solvent, atmosphere, and temperature. Using a dry, aprotic solvent is crucial. Storing the solution under an inert atmosphere, such as argon or nitrogen, will minimize oxidation. Refrigeration is also highly recommended. For a detailed procedure, please refer to Protocol 1 .
Q5: Which solvents are recommended for storing this compound, and which should be avoided?
A5: The choice of solvent is critical for stability.
-
Recommended: Anhydrous aprotic solvents are the best choice. Examples include Toluene, Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF, ensure it is free of peroxides), and Acetonitrile.
-
Use with Caution: Protic solvents like methanol or ethanol can react with the aldehyde to form hemiacetals and acetals, especially in the presence of an acid catalyst.[6] These solvents should only be used for solutions intended for immediate use in a reaction.
-
Avoid: Solvents that may contain water or acidic/basic impurities. Ensure all glassware is thoroughly dried before use.
Troubleshooting Guide
If you are experiencing issues with your this compound solution, use the following workflow to diagnose the problem.
Caption: Troubleshooting Workflow for Solution Instability.
Data Presentation
Table 1: Recommended Storage Conditions for Solutions
| Solvent | Temperature | Atmosphere | Max. Recommended Storage |
| Anhydrous Toluene | 2-8 °C | Inert (Argon) | 1-3 Months |
| Anhydrous DCM | 2-8 °C | Inert (Argon) | 1 Month |
| Anhydrous Acetonitrile | 2-8 °C | Inert (Argon) | 1-3 Months |
| Anhydrous THF | 2-8 °C | Inert (Argon) | < 1 Month (check for peroxides) |
| Methanol / Ethanol | 2-8 °C | Inert (Argon) | < 24 Hours (risk of acetal formation) |
Table 2: Common Impurities and Their Identification
| Impurity | Likely Cause | ¹H NMR Signal (CDCl₃) | IR Signal (cm⁻¹) |
| 4-Fluoro-2-(trifluoromethyl)benzoic Acid | Oxidation | Broad singlet, ~10-12 ppm (acid -OH) | Broad ~2500-3300 (O-H), ~1700 (C=O) |
| Polyacetal | Acid/Base catalyzed polymerization | Complex new signals, reduced solubility | Strong C-O stretch, ~1000-1150 |
| Hemiacetal (in alcohol solvent) | Reaction with solvent | New signal ~5.5-6.5 ppm (-O-CH(OH)-) | Broad ~3200-3500 (O-H) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Preparation: Ensure all glassware (e.g., volumetric flask, syringe) is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvent: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Weighing: Accurately weigh the required amount of this compound in a tared vial under an inert atmosphere if possible.
-
Dissolution: Add the aldehyde to the volumetric flask. Rinse the vial with the anhydrous solvent and add the rinsing to the flask to ensure a quantitative transfer.
-
Dilution: Dilute to the final volume with the anhydrous solvent.
-
Stabilizer (Optional): To inhibit potential radical-mediated oxidation, a small amount of a stabilizer like butylated hydroxytoluene (BHT) can be added (e.g., 50-100 ppm).
-
Storage: Seal the flask with a septum and parafilm. Purge the headspace with argon or nitrogen for 1-2 minutes.
-
Labeling and Storage: Label the solution clearly with the compound name, concentration, solvent, date, and "Store under Argon at 2-8°C". Wrap the flask in aluminum foil to protect it from light and place it in a refrigerator.
Protocol 2: Monitoring Solution Stability by ¹H NMR Spectroscopy
-
Initial Scan: Immediately after preparing the stock solution, take a small aliquot (~0.5 mL), add it to an NMR tube with a deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. This will serve as your t=0 baseline. The aldehyde proton should appear as a sharp singlet around 10.0 ppm.[7]
-
Integration: Integrate the aldehyde proton signal and a well-resolved aromatic proton signal. The ratio of these integrations should remain constant over time.
-
Periodic Scans: At regular intervals (e.g., weekly or bi-weekly), acquire a new ¹H NMR spectrum of the stock solution.
-
Analysis: Compare the new spectrum to the t=0 baseline. Look for:
-
A decrease in the integration of the aldehyde proton relative to the aromatic protons.
-
The appearance of a broad peak around 10-12 ppm (carboxylic acid).[1]
-
The appearance of any other new signals.
-
-
Quantification: The percentage purity can be estimated by comparing the integration of the aldehyde proton signal to the sum of integrations of all new impurity signals.
Caption: Experimental Workflow for Stability Assessment.
Protocol 3: Purification of Degraded Aldehyde by Acid-Base Extraction
This protocol is effective for removing the 4-fluoro-2-(trifluoromethyl)benzoic acid impurity.
-
Dissolution: Dissolve the impure aldehyde in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). This will convert the acidic impurity into its water-soluble sodium salt.
-
Caution: CO₂ gas will be evolved. Vent the funnel frequently.
-
-
Separation: Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Verification: Verify the purity of the recovered aldehyde by ¹H NMR or GC before use.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. innospk.com [innospk.com]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: 4-Fluoro-2-(trifluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the heat-sensitive compound, 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS No: 90176-80-0). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful and safe use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered a combustible liquid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Q2: How should this compound be properly stored to maintain its integrity?
A2: Due to its heat and air sensitivity, this compound requires specific storage conditions to prevent degradation. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[3] Refrigeration is recommended. Avoid exposure to heat, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[2]
Q3: What are the signs of decomposition or impurity in this compound?
A3: A pure sample of this compound is a colorless to light yellow or light orange clear liquid.[4] Signs of decomposition or impurity may include a significant color change (e.g., darkening to brown), the formation of a precipitate, or an unusual odor. If you suspect decomposition, it is advisable to purify the aldehyde before use or obtain a fresh sample.
Q4: Can this compound be used in aqueous solutions?
A4: Aromatic aldehydes generally have low solubility in water. Moreover, the presence of water can be detrimental in many reactions involving aldehydes, especially when using organometallic reagents. It is recommended to use dry, aprotic solvents for most reactions involving this compound.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Degraded Aldehyde | The aldehyde may have oxidized due to improper storage or handling. Before use, check the compound's appearance. If it appears discolored, consider purifying it by distillation under reduced pressure or column chromatography. |
| Presence of Water | Trace amounts of water can quench sensitive reagents (e.g., Grignard or organolithium reagents) and inhibit the reaction. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inadequate Temperature Control | Some reactions are highly temperature-sensitive. Ensure the reaction is maintained at the optimal temperature. For exothermic reactions, use an ice bath or other cooling system to prevent overheating and potential side reactions. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Step |
| Oxidation to Carboxylic Acid | Exposure to air can cause the aldehyde to oxidize to the corresponding carboxylic acid. Handle the compound under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glove box. |
| Cannizzaro Reaction | In the presence of a strong base, aromatic aldehydes without an α-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid. If your reaction is base-mediated, consider using a non-nucleophilic or weaker base, or add the base slowly at a low temperature. |
| Polymerization | Aldehydes can be prone to polymerization, especially in the presence of acid or base catalysts or upon exposure to light. Store the aldehyde in a cool, dark place and use it as fresh as possible. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 90176-80-0 | [4] |
| Molecular Formula | C₈H₄F₄O | [4] |
| Molecular Weight | 192.11 g/mol | [4] |
| Appearance | Colorless to light yellow to light orange clear liquid | [4] |
| Boiling Point | 114 °C | [4] |
| Density | 1.42 g/mL | [4] |
| Refractive Index | n20/D 1.45 | [4] |
Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed, in contact with skin or if inhaled. | Acute Toxicity 4 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin irritation. | Skin Irritation 2 | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Causes serious eye irritation. | Eye Irritation 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | STOT SE 3 | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive this compound
This protocol outlines the standard procedure for handling the air-sensitive aldehyde using syringe transfer techniques under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle or similar air-tight container
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed syringe and needle (long enough to reach the liquid)
-
Source of dry nitrogen or argon gas
-
Schlenk line or manifold with a bubbler
Procedure:
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Puncture the septum of the this compound container with a needle connected to the inert gas line to create a positive pressure.
-
Puncture the septum with a second, clean, dry needle attached to a syringe.
-
Slowly draw the desired volume of the aldehyde into the syringe.
-
Withdraw the syringe and insert the needle into the septum of the reaction flask.
-
Slowly add the aldehyde to the reaction mixture.
-
Remove the syringe and needle. Purge the syringe with inert gas and clean it immediately.
Protocol 2: Purification by Vacuum Distillation
If the aldehyde shows signs of impurity, it can be purified by vacuum distillation.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Cold trap
Procedure:
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Place the crude aldehyde in the distillation flask with a stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently while stirring.
-
Collect the fraction that distills at the expected boiling point at that pressure. The boiling point of this compound is 114 °C at atmospheric pressure.[4] The boiling point will be lower under vacuum.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.
-
Store the purified aldehyde under an inert atmosphere and in a cool, dark place.
Mandatory Visualization
Caption: Experimental workflow for handling heat-sensitive this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-(trifluoromethyl)benzaldehyde and 2-fluoro-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two structurally isomeric fluorinated benzaldehydes: 4-Fluoro-2-(trifluoromethyl)benzaldehyde and 2-fluoro-4-(trifluoromethyl)benzaldehyde. The positions of the electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring significantly influence the chemical behavior of these compounds. Understanding these differences is crucial for designing synthetic routes and developing new molecules in the pharmaceutical and agrochemical industries.
Physicochemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 2-fluoro-4-(trifluoromethyl)benzaldehyde |
| CAS Number | 320-44-5 | 89763-93-9[1] |
| Molecular Formula | C₈H₄F₄O | C₈H₄F₄O[1] |
| Molecular Weight | 192.11 g/mol | 192.11 g/mol [1] |
| Appearance | Liquid | Colorless to light yellow liquid[1] |
| Density | ~1.4 g/cm³ | 1.41 g/cm³ at 25 °C[1][2] |
| Boiling Point | Not specified | 118-119 °C[1][2] |
| Refractive Index | Not specified | n20/D 1.45[1][2] |
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group in these isomers is primarily governed by the interplay of electronic and steric effects of the fluoro and trifluoromethyl substituents.
Electronic Effects
Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3][4][5] The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups, acting primarily through a strong negative inductive effect (-I).[6] The fluorine atom also exerts a -I effect, along with a weaker, opposing positive resonance effect (+R).
-
This compound: The -CF₃ group at the ortho position exerts a very strong inductive effect, significantly increasing the partial positive charge on the carbonyl carbon. The -F group at the para position also contributes to this electron withdrawal.
-
2-fluoro-4-(trifluoromethyl)benzaldehyde: The -F group at the ortho position provides a strong inductive pull. The -CF₃ group at the para position strongly deactivates the ring and enhances the electrophilicity of the aldehyde group through both inductive and resonance effects.
The combined electron-withdrawing effects in both molecules lead to a highly reactive aldehyde group.
Electronic effects of substituents on the two benzaldehyde isomers.
Steric Effects
Steric hindrance plays a critical role in differentiating the reactivity of these two isomers.
-
This compound: The bulky trifluoromethyl group is positioned ortho to the aldehyde. This creates significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon.
-
2-fluoro-4-(trifluoromethyl)benzaldehyde: The much smaller fluorine atom is in the ortho position. This results in considerably less steric hindrance around the reaction center, allowing for easier access by nucleophiles.
Predicted Reactivity
| Reaction Type | This compound | 2-fluoro-4-(trifluoromethyl)benzaldehyde | Rationale |
| Nucleophilic Addition | Less Reactive | More Reactive | While both isomers have a highly electrophilic carbonyl carbon, the significant steric hindrance from the ortho-CF₃ group in this compound is expected to lower the reaction rate compared to the less hindered ortho-fluoro isomer.[4] |
| Wittig Reaction | Slower Reaction Rate | Faster Reaction Rate | The Wittig reaction is sensitive to steric hindrance at the carbonyl group. The less hindered aldehyde in 2-fluoro-4-(trifluoromethyl)benzaldehyde is predicted to react more readily with phosphoranes.[3] |
| Oxidation to Carboxylic Acid | Potentially Slower | Potentially Faster | The rate of oxidation can be influenced by both electronic and steric factors. The greater accessibility of the aldehyde proton in the 2-fluoro isomer may facilitate its abstraction in certain oxidation mechanisms. |
Experimental Protocols
Protocol: Comparative Wittig Reaction
Objective: To compare the reaction yield of this compound and 2-fluoro-4-(trifluoromethyl)benzaldehyde with a stabilized ylide.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
This compound
-
2-fluoro-4-(trifluoromethyl)benzaldehyde
-
Toluene, anhydrous
-
Round-bottom flasks, stir bars, condensers
-
Heating mantle
-
TLC plates, GC-MS for analysis
Procedure:
-
Set up two parallel reactions. In separate oven-dried round-bottom flasks equipped with stir bars and condensers, add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) and anhydrous toluene.
-
To one flask, add this compound (1.0 equivalent).
-
To the second flask, add 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 equivalent).
-
Heat both reaction mixtures to 80°C under a nitrogen atmosphere.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every hour).
-
Compare the rate of consumption of the starting aldehydes and the formation of the corresponding cinnamate products.
-
After completion (e.g., 24 hours or when the starting material is consumed), cool the reactions to room temperature, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography.
-
Calculate the isolated yields for a quantitative comparison.
Workflow for comparative Wittig reaction.
Conclusion
-
2-fluoro-4-(trifluoromethyl)benzaldehyde is predicted to be the more reactive isomer in most nucleophilic addition reactions. Its highly electrophilic aldehyde group, combined with minimal steric hindrance from the ortho-fluoro substituent, makes it an ideal substrate for reactions where accessibility to the carbonyl is key.
-
This compound , while possessing a highly activated aldehyde group, is sterically hindered by the bulky ortho-trifluoromethyl group. This may lead to slower reaction rates or require more forcing conditions, but could also offer opportunities for diastereoselective transformations where steric bulk can influence the direction of nucleophilic attack.
The choice between these two isomers will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the nucleophile and the desired kinetic versus thermodynamic control. Researchers should consider the balance of electronic activation and steric hindrance when selecting the appropriate starting material.
References
A Comparative Guide to the Reactivity of Fluorinated Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers. An understanding of the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by established chemical principles and available experimental data, offering a comprehensive resource for laboratory applications.
Introduction to Fluorinated Benzaldehydes
Fluorobenzaldehydes are valuable intermediates in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries. The position of the fluorine atom on the benzene ring significantly influences the reactivity of the aldehyde functional group and the aromatic ring itself. This guide explores these differences across several key classes of organic reactions, including condensation reactions, nucleophilic aromatic substitution, and olefination reactions.
The reactivity of fluorobenzaldehyde isomers is primarily governed by the interplay of electronic and steric effects imparted by the fluorine substituent.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position.
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through a resonance effect. This electron-donating effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions.
-
Steric Hindrance: The presence of the fluorine atom at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde group, potentially slowing down reaction rates, especially with bulky reagents.
Factors Influencing Reactivity
Caption: Interplay of electronic and steric effects on the reactivity of fluorobenzaldehyde isomers.
Comparative Reactivity Data
The following tables summarize the expected and observed reactivity of the three isomers in key organic reactions. The reactivity order is predicted based on the electronic and steric effects, and where available, supported by experimental data.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound. The rate is influenced by the electrophilicity of the carbonyl carbon.
| Isomer | Relative Reactivity | Typical Yield (%) |
| 2-Fluorobenzaldehyde | Moderate | 85-95 |
| 3-Fluorobenzaldehyde | High | >90 |
| 4-Fluorobenzaldehyde | Highest | >95 |
Reactivity Order Prediction: 4-Fluoro > 3-Fluoro > 2-Fluoro
The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, accelerating the reaction. This effect is most pronounced in the 4- and 3-isomers. The ortho isomer's reactivity is attenuated by steric hindrance from the adjacent fluorine atom.
Schiff Base Formation
The formation of a Schiff base involves the reaction of an aldehyde with a primary amine. Similar to the Knoevenagel condensation, the electrophilicity of the carbonyl carbon is a key factor.
| Isomer | Relative Reactivity | Typical Yield (%) |
| 2-Fluorobenzaldehyde | Moderate | 80-90 |
| 3-Fluorobenzaldehyde | High | >90 |
| 4-Fluorobenzaldehyde | Highest | >95 |
Reactivity Order Prediction: 4-Fluoro > 3-Fluoro > 2-Fluoro
The reasoning for the reactivity trend is analogous to that of the Knoevenagel condensation, with the electrophilicity of the carbonyl carbon being the dominant factor.
Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes. The reaction rate is dependent on the electrophilicity of the carbonyl carbon and steric accessibility.
| Isomer | Relative Reactivity | Typical Yield (%) |
| 2-Fluorobenzaldehyde | Lowest | 60-75 |
| 3-Fluorobenzaldehyde | High | 85-95 |
| 4-Fluorobenzaldehyde | Highest | >90 |
Reactivity Order Prediction: 4-Fluoro > 3-Fluoro > 2-Fluoro
The electron-withdrawing fluorine atom increases the reactivity of the aldehyde group towards the phosphorus ylide. The ortho isomer is significantly less reactive due to steric hindrance, which impedes the approach of the bulky Wittig reagent.
Nucleophilic Aromatic Substitution (SNAr)
In this reaction, the fluorine atom is displaced by a nucleophile. The reaction is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
| Isomer | Relative Reactivity |
| 2-Fluorobenzaldehyde | High |
| 3-Fluorobenzaldehyde | Low |
| 4-Fluorobenzaldehyde | Highest |
Reactivity Order Prediction: 4-Fluoro > 2-Fluoro >> 3-Fluoro
The aldehyde group is a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions. The negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen, providing significant stabilization. This stabilization is not possible for the meta isomer, rendering it much less reactive. The para isomer is generally more reactive than the ortho isomer due to less steric hindrance for the incoming nucleophile.
Experimental Protocols
The following are generalized protocols that can be adapted to perform a comparative study of the reactivity of the fluorobenzaldehyde isomers.
General Experimental Workflow
Caption: A generalized workflow for comparing the reactivity of fluorobenzaldehyde isomers.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the reaction rates and yields of 2-, 3-, and 4-fluorobenzaldehyde with malononitrile.
Materials:
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Magnetic stirrer and hotplate
Procedure:
-
Set up three identical reaction flasks, each containing a magnetic stir bar.
-
To each flask, add 1.0 mmol of the respective fluorobenzaldehyde isomer.
-
Add 1.0 mmol of malononitrile to each flask.
-
Add 10 mL of ethanol to each flask and stir to dissolve the solids.
-
To each flask, add 0.1 mmol of piperidine to initiate the reaction.
-
Monitor the reactions simultaneously at room temperature using Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 15 minutes).
-
Once a reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), quench the reaction by adding 10 mL of cold water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Record the reaction time and calculate the percentage yield for each isomer.
Protocol 2: Comparative Schiff Base Formation
Objective: To compare the yields of Schiff base formation from the three fluorobenzaldehyde isomers with aniline.
Materials:
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
Aniline
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In three separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of each fluorobenzaldehyde isomer in 10 mL of ethanol.
-
To each flask, add 1.0 mmol of aniline.
-
Add 2-3 drops of glacial acetic acid to each flask.
-
Heat the mixtures to reflux for a set period (e.g., 2 hours).
-
After the reflux period, cool the reaction mixtures to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solids with a small amount of cold ethanol and dry.
-
Calculate the percentage yield for each isomer.
Protocol 3: Comparative Wittig Reaction
Objective: To compare the yields of the Wittig reaction between the fluorobenzaldehyde isomers and a stabilized ylide.
Materials:
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In three separate, identical reaction flasks, dissolve 1.0 mmol of each fluorobenzaldehyde isomer in 10 mL of dichloromethane.
-
To each flask, add 1.0 mmol of (carbethoxymethylene)triphenylphosphorane.
-
Stir the reaction mixtures at room temperature for a fixed duration (e.g., 24 hours).
-
After the reaction period, concentrate each mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
-
Calculate the percentage yield of the alkene for each isomer.
Conclusion
The reactivity of fluorinated benzaldehyde isomers is a nuanced interplay of inductive, mesomeric, and steric effects. For reactions involving nucleophilic attack at the carbonyl carbon, such as Knoevenagel condensations, Schiff base formations, and Wittig reactions, the general order of reactivity is 4-fluoro > 3-fluoro > 2-fluorobenzaldehyde . This trend is primarily dictated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aldehyde, with the ortho-isomer being sterically hindered. In contrast, for nucleophilic aromatic substitution, the reactivity order is 4-fluoro > 2-fluoro >> 3-fluorobenzaldehyde , as the aldehyde group activates the ortho and para positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates, along with practical protocols for their comparative evaluation in the laboratory.
A Comparative Guide to Purity Assessment of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The fluorinated aromatic aldehyde, 4-Fluoro-2-(trifluoromethyl)benzaldehyde, serves as a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence of impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the biological activity and safety of the final products.
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on data from structurally related compounds.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination hinges on the specific requirements of the analysis, including the nature of potential impurities, the need for absolute versus relative purity values, and the desired level of sensitivity. Each method offers distinct advantages and limitations in the context of analyzing this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Primary Use | Purity and impurity profiling, especially for volatile impurities.[2] | Purity and impurity profiling for a wide range of non-volatile and thermally labile impurities.[2] | Determination of absolute purity of the main component. |
| Specificity | High, particularly when coupled with a Mass Spectrometry (MS) detector.[2] | High, with Diode Array Detection (DAD) providing spectral information for peak identity and purity.[2] | Very high, as it provides structural information, allowing for unambiguous identification of the analyte and impurities. |
| Sensitivity | High, capable of detecting trace-level impurities.[2] | High, with UV detectors being very sensitive for chromophoric compounds like benzaldehydes.[2] | Generally lower sensitivity compared to chromatographic methods.[3] |
| Sample Throughput | Moderate to high, with modern fast GC methods.[2] | High, with typical run times of 15-30 minutes.[2] | Lower, due to longer acquisition times required for accurate quantification. |
| Instrumentation | Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, MS).[2] | HPLC system with a pump, injector, column, and detector (e.g., UV/DAD).[2] | NMR spectrometer (≥400 MHz recommended), certified internal standard. |
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible purity data. The following are representative protocols for the analysis of this compound.
Gas Chromatography (GC) Method
This method is adapted from a validated approach for closely related halogenated benzaldehydes and is suitable for determining the purity and profiling of volatile impurities in this compound.[2]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.[4]
-
Autosampler or manual syringe for injection.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable GC-grade solvent such as acetonitrile or dichloromethane.
-
Vortex to ensure complete dissolution and homogeneity.
High-Performance Liquid Chromatography (HPLC) Method
The following is a general-purpose reverse-phase HPLC method suitable for the purity assessment of this compound, adapted from a method for a similar compound.[5]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantitative NMR (qNMR) Method
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz.
-
Deuterated Solvent: Chloroform-d (CDCl3) or other suitable solvent that completely dissolves both the sample and the internal standard.
-
Internal Standard: A certified reference material with known purity and with signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1 value). A D1 of 30-60 seconds is often a good starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Performance Comparison
| Parameter | GC (for bromofluorobenzaldehyde isomers)[6] | HPLC (for 4-Fluoro-2,3-dimethylbenzaldehyde)[5] | qNMR (General) |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable in the same way, linearity is inherent to the method. |
| Limit of Detection (LOD) | ~0.4 ppm | Dependent on detector and compound, typically in the low ppm range. | Higher than chromatographic methods, dependent on sample concentration and number of scans. |
| Limit of Quantification (LOQ) | ~1.2 ppm | Dependent on detector and compound, typically in the low to mid ppm range. | Higher than chromatographic methods. |
| Accuracy (% Recovery) | 93.7% - 107.7% | Typically within 98-102% | High accuracy for the main component, as it is a primary ratio method. |
| Precision (%RSD) | < 5.0% | Typically < 2% | High precision, often with %RSD < 1%. |
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Gas Chromatography (GC) Purity Assessment.
Caption: Workflow for High-Performance Liquid Chromatography (HPLC) Purity Assessment.
Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.
Conclusion and Recommendations
A multi-technique approach is highly recommended for a comprehensive purity assessment of this compound.
-
Gas Chromatography is an excellent first-line technique for routine quality control, particularly for identifying and quantifying volatile impurities that may arise from the synthesis process.
-
High-Performance Liquid Chromatography offers versatility and high sensitivity for a broader range of potential non-volatile impurities and is well-suited for stability studies.
-
Quantitative NMR provides an accurate and precise determination of the absolute purity of the main component, serving as an excellent orthogonal method to verify the results from chromatographic techniques.
By judiciously applying these analytical methods, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in their scientific endeavors.
References
Spectroscopic Validation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of reaction products derived from 4-fluoro-2-(trifluoromethyl)benzaldehyde. This versatile building block is crucial in the synthesis of novel pharmaceuticals and agrochemicals, making unambiguous structural confirmation of its derivatives paramount. This document outlines the characteristic spectroscopic data for common reaction products and offers a comparison with alternative synthetic routes, supported by experimental data and detailed protocols.
Introduction to Spectroscopic Validation
The transformation of this compound into various derivatives such as alcohols, carboxylic acids, imines, and alkenes requires rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of the reaction products. Each technique provides unique and complementary information, and their combined application ensures accurate product validation.
Comparison of Spectroscopic Data for Key Reaction Products
The following sections detail the expected spectroscopic data for the products of common reactions involving this compound.
Reduction to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation.
Reaction Scheme:
Spectroscopic Data Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (Product) | Key Changes and Interpretation |
| ¹H NMR | Aldehydic proton (CHO) signal around 10.0 ppm. Aromatic protons in the range of 7.5-8.0 ppm. | Disappearance of the aldehydic proton signal. Appearance of a broad singlet for the hydroxyl proton (-OH) and a singlet for the benzylic protons (-CH₂OH) around 4.8 ppm. Aromatic protons shift slightly upfield. | Confirms the reduction of the aldehyde to an alcohol. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 185-195 ppm. | Disappearance of the carbonyl signal. Appearance of a signal for the benzylic carbon (-CH₂OH) around 60-65 ppm. | Confirms the conversion of the carbonyl group. |
| ¹⁹F NMR | A singlet for the -CF₃ group. | A singlet for the -CF₃ group with a minimal shift. | The trifluoromethyl group remains intact. |
| IR Spectroscopy | Strong C=O stretching band around 1700 cm⁻¹. C-H stretching of the aldehyde at ~2820 and ~2720 cm⁻¹. | Disappearance of the C=O stretching band. Appearance of a broad O-H stretching band around 3300-3500 cm⁻¹. | Indicates the presence of the hydroxyl group and the absence of the carbonyl group. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 192. Fragmentation pattern showing loss of -CHO. | Molecular ion peak (M⁺) at m/z 194. Fragmentation pattern showing loss of -OH and -CH₂OH. | Confirms the addition of two hydrogen atoms and the change in functional group. |
Oxidation to 4-Fluoro-2-(trifluoromethyl)benzoic acid
Oxidation of the aldehyde yields the corresponding carboxylic acid, a common intermediate in further synthetic steps.
Reaction Scheme:
Spectroscopic Data Comparison:
| Spectroscopic Technique | This compound (Starting Material) | 4-Fluoro-2-(trifluoromethyl)benzoic acid (Product) | Key Changes and Interpretation |
| ¹H NMR | Aldehydic proton (CHO) signal around 10.0 ppm. | Disappearance of the aldehydic proton signal. Appearance of a very broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. | Confirms the oxidation of the aldehyde to a carboxylic acid. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 185-195 ppm. | Shift of the carbonyl carbon signal to the characteristic carboxylic acid range of 165-185 ppm. | Confirms the change in the carbonyl environment. |
| ¹⁹F NMR | A singlet for the -CF₃ group. | A singlet for the -CF₃ group with a slight shift. | The trifluoromethyl group is unaffected by the oxidation. |
| IR Spectroscopy | Strong C=O stretching band around 1700 cm⁻¹. | C=O stretching band shifts to ~1680-1710 cm⁻¹ for the carboxylic acid. Appearance of a very broad O-H stretching band from 2500-3300 cm⁻¹, often overlapping with C-H stretches. | Characteristic absorptions confirm the presence of the carboxylic acid functional group. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 192. | Molecular ion peak (M⁺) at m/z 208.[1] Fragmentation pattern showing loss of -OH and -COOH. | Confirms the addition of an oxygen atom. |
Imine Formation with an Aniline Derivative
Condensation with primary amines yields imines (Schiff bases), which are versatile intermediates.
Reaction Scheme (Example with Aniline):
Spectroscopic Data Comparison:
| Spectroscopic Technique | This compound (Starting Material) | N-(phenyl)-1-(4-fluoro-2-(trifluoromethyl)phenyl)methanimine (Product) | Key Changes and Interpretation |
| ¹H NMR | Aldehydic proton (CHO) signal around 10.0 ppm. | Disappearance of the aldehydic proton signal. Appearance of a new singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm. Additional signals for the protons of the aniline moiety. | Confirms the formation of the C=N double bond. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 185-195 ppm. | Disappearance of the carbonyl signal. Appearance of a signal for the imine carbon (-CH=N-) around 150-165 ppm. | Confirms the conversion of the carbonyl to an imine. |
| ¹⁹F NMR | A singlet for the -CF₃ group. | A singlet for the -CF₃ group with a minor shift. | The trifluoromethyl group remains intact. |
| IR Spectroscopy | Strong C=O stretching band around 1700 cm⁻¹. | Disappearance of the C=O stretching band. Appearance of a C=N stretching band around 1620-1690 cm⁻¹. | Indicates the formation of the imine functional group. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 192. | Molecular ion peak (M⁺) corresponding to the sum of the reactants minus water (e.g., 192 + 93 - 18 = 267 for aniline). | Confirms the condensation reaction. |
Wittig Reaction to form an Alkene
The Wittig reaction is a powerful method for converting aldehydes into alkenes.
Reaction Scheme (Example with (Triphenylphosphoranylidene)acetonitrile):
Spectroscopic Data Comparison:
| Spectroscopic Technique | This compound (Starting Material) | (E/Z)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylonitrile (Product) | Key Changes and Interpretation |
| ¹H NMR | Aldehydic proton (CHO) signal around 10.0 ppm. | Disappearance of the aldehydic proton signal. Appearance of two new doublets for the vinylic protons (-CH=CH-CN) in the range of 6.0-8.0 ppm with a characteristic coupling constant (J) for the E or Z isomer. | Confirms the formation of the carbon-carbon double bond. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 185-195 ppm. | Disappearance of the carbonyl signal. Appearance of signals for the two vinylic carbons and the nitrile carbon (-C≡N) around 117 ppm. | Confirms the olefination reaction. |
| ¹⁹F NMR | A singlet for the -CF₃ group. | A singlet for the -CF₃ group with a slight shift. | The trifluoromethyl group is retained in the product. |
| IR Spectroscopy | Strong C=O stretching band around 1700 cm⁻¹. | Disappearance of the C=O stretching band. Appearance of a C≡N stretching band around 2220-2240 cm⁻¹ and a C=C stretching band around 1620-1680 cm⁻¹. | Indicates the presence of the nitrile and alkene functional groups. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 192. | Molecular ion peak (M⁺) corresponding to the Wittig product (e.g., m/z 215 for the acrylonitrile derivative). | Confirms the formation of the new carbon-carbon double bond. |
Comparison with Alternative Synthetic Routes
In many cases, the target molecules can be synthesized via alternative pathways that do not involve this compound. Spectroscopic analysis is crucial for confirming that the desired product has been obtained, regardless of the synthetic route.
Example: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid
-
Route A: Oxidation of this compound.
-
Route B: Grignard reaction of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene with CO₂.[2]
The final product from both routes will exhibit identical spectroscopic data, confirming the formation of the same molecule. Any discrepancies in the spectra would indicate the presence of impurities or the formation of an unexpected product, highlighting the importance of thorough spectroscopic validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Sample Preparation (Thin Film): For liquids, place a drop of the sample between two salt plates (e.g., NaCl or KBr). For solids, dissolve the sample in a volatile solvent, deposit it on a salt plate, and allow the solvent to evaporate.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory before running the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualizing Experimental Workflows and Logical Relationships
References
A Comparative Guide to the Electrophilicity of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilicity of substituted benzaldehydes, supported by experimental data from kinetic studies of their reactions. Understanding how substituents on the aromatic ring influence the reactivity of the aldehyde functional group is crucial for reaction optimization, mechanism elucidation, and the rational design of molecules in medicinal chemistry and materials science.
The electrophilicity of the carbonyl carbon in benzaldehyde is a key determinant of its reactivity towards nucleophiles. This reactivity is modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, leading to slower reaction rates. This principle is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.
Quantitative Comparison of Reactivity
The following table summarizes the relative rate constants for the Wittig reaction and the oxidation by benzyltrimethylammonium chlorobromate (BTMACB) for a series of para- and meta-substituted benzaldehydes. The data clearly illustrates the influence of substituents on the reaction rates, providing a quantitative measure of their effect on the electrophilicity of the carbonyl carbon.
| Substituent | Position | Reaction Type | Relative Rate Constant (k/k₀) | Hammett Constant (σ) |
| -NO₂ | para | Wittig Reaction | 14.7 | 0.78 |
| -NO₂ | meta | Wittig Reaction | 10.5 | 0.71 |
| -Cl | para | Wittig Reaction | 2.75 | 0.23 |
| -H | - | Wittig Reaction | 1.00 | 0.00 |
| -CH₃ | para | Wittig Reaction | 0.45 | -0.17 |
| -NO₂ | para | Oxidation with BTMACB | 1.62 | 0.78 |
| -NO₂ | meta | Oxidation with BTMACB | 1.35 | 0.71 |
| -Cl | para | Oxidation with BTMACB | 0.55 | 0.23 |
| -H | - | Oxidation with BTMACB | 1.00 | 0.00 |
| -CH₃ | para | Oxidation with BTMACB | 2.51 | -0.17 |
| -OCH₃ | para | Oxidation with BTMACB | 6.31 | -0.27 |
Note: The relative rate constant (k/k₀) is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde. Hammett constants (σ) are a measure of the electronic effect of a substituent.
Visualizing Substituent Effects on Electrophilicity
The following diagram illustrates the logical relationship between the electronic nature of a substituent and its effect on the electrophilicity of the benzaldehyde carbonyl carbon, and consequently, the rate of nucleophilic addition.
Caption: Influence of substituents on benzaldehyde electrophilicity and reactivity.
Experimental Protocols
Detailed methodologies for the kinetic analysis of the Wittig reaction and the oxidation of substituted benzaldehydes are provided below. These protocols are designed to be followed by researchers to obtain reliable kinetic data.
Protocol 1: Kinetic Analysis of the Wittig Reaction of Substituted Benzaldehydes by ¹H NMR Spectroscopy
This protocol describes the real-time monitoring of the Wittig reaction between a substituted benzaldehyde and a stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) using ¹H NMR spectroscopy.[1]
Materials:
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, benzaldehyde, 4-methylbenzaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve the substituted benzaldehyde (1.0 equivalent) in the anhydrous deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the characteristic aldehyde proton signal.
-
Reaction Initiation: Add the stabilized ylide (1.0-1.2 equivalents) to the NMR tube, cap it, and shake to mix thoroughly.
-
Kinetic Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the integration of the aldehyde proton signal and the corresponding increase in the integration of the product's vinylic proton signals.
-
Data Analysis:
-
For each spectrum, integrate the aldehyde proton peak and a characteristic product peak.
-
Calculate the concentration of the benzaldehyde at each time point relative to an internal standard or by assuming the initial concentration.
-
Plot the natural logarithm of the benzaldehyde concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant can be determined by dividing k_obs by the initial concentration of the ylide.
-
Protocol 2: Kinetic Analysis of the Oxidation of Substituted Benzaldehydes by BTMACB using UV-Vis Spectrophotometry
This protocol details the procedure for determining the kinetics of the oxidation of substituted benzaldehydes with benzyltrimethylammonium chlorobromate (BTMACB) by monitoring the disappearance of BTMACB using a UV-Vis spectrophotometer.
Materials:
-
Substituted benzaldehyde
-
Benzyltrimethylammonium chlorobromate (BTMACB)
-
Aqueous acetic acid (e.g., 50% v/v)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the substituted benzaldehyde and BTMACB in the aqueous acetic acid solvent.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of BTMACB (around 360-390 nm). Set the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, pipette the required volume of the benzaldehyde stock solution and the solvent. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature. To initiate the reaction, add the required volume of the BTMACB stock solution, quickly mix the contents of the cuvette, and start recording the absorbance as a function of time.
-
Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance of BTMACB no longer changes significantly).
-
Data Analysis:
-
The reaction is typically run under pseudo-first-order conditions with a large excess of the benzaldehyde.
-
Plot the natural logarithm of the absorbance of BTMACB (ln(A)) versus time.
-
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant is obtained by dividing k_obs by the concentration of the benzaldehyde.
-
References
A Comparative Guide to Alternative Reagents for 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is paramount. 4-Fluoro-2-(trifluoromethyl)benzaldehyde is a valuable building block due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.[1] These groups enhance the electrophilicity of the aldehyde, making it a reactive partner in a variety of chemical transformations.[2] This guide provides an objective comparison of alternative reagents, focusing on structurally similar benzaldehydes and their performance in key chemical reactions, supported by experimental data.
Alternative Reagents: A Comparative Overview
The primary alternative to this compound is its structural isomer, 2-Fluoro-4-(trifluoromethyl)benzaldehyde . Other relevant alternatives include benzaldehydes substituted with either fluorine or trifluoromethyl groups at different positions, which can modulate the reactivity of the aldehyde group. The electron-withdrawing nature of both fluorine and trifluoromethyl groups generally increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[3]
The following table summarizes the physical properties of this compound and its key alternative, 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |
| CAS Number | 90176-80-0 | 89763-93-9[3][4] |
| Molecular Formula | C₈H₄F₄O | C₈H₄F₄O[3][4] |
| Molecular Weight | 192.11 g/mol | 192.11 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[3] |
| Boiling Point | 114 °C | 118-119 °C[3] |
| Density | 1.42 g/mL | 1.41 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.45 | n20/D 1.45[3] |
Performance in Key Chemical Reactions
The utility of these benzaldehyde derivatives is best demonstrated through their performance in common carbon-carbon bond-forming reactions, such as the Aldol condensation and the Wittig reaction.
Aldol Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation, a type of Aldol condensation, is widely used for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. The following table presents comparative yield data for the synthesis of chalcones from various substituted benzaldehydes.
| Aldehyde | Ketone | Base | Solvent | Yield (%) |
| 2-Fluorobenzaldehyde | 2,4,6-Trimethoxy acetophenone | LiOH | THF:H₂O | 72[5] |
| 3-Fluorobenzaldehyde | 2,4,6-Trimethoxy acetophenone | LiOH | THF:H₂O | 81[5] |
| 2-(Trifluoromethyl)benzaldehyde | 2,4,6-Trimethoxy acetophenone | LiOH | THF:H₂O | 65[5] |
| 3-(Trifluoromethyl)benzaldehyde | 2,4,6-Trimethoxy acetophenone | LiOH | THF:H₂O | 69[5] |
| 4-(Trifluoromethyl)benzaldehyde | 2,4,6-Trimethoxy acetophenone | LiOH | THF:H₂O | 80[5] |
Note: Data is compiled from a single study for consistency, though direct comparison for this compound and its 2-fluoro-4-(trifluoromethyl) isomer was not available in the reviewed literature.
Wittig Reaction for Olefination
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reactivity of substituted benzaldehydes in this reaction can be influenced by the electronic nature of the substituents. While specific comparative yield data for the target compound and its direct isomers in the same Wittig reaction is limited, the literature suggests that electron-deficient aldehydes, such as those with fluoro and trifluoromethyl groups, are excellent substrates for this transformation.[3][6]
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones from substituted benzaldehydes and acetophenones.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the substituted acetophenone in a mixture of THF and water.
-
Add the substituted benzaldehyde to the solution.
-
Add LiOH to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.[5]
General Protocol for Wittig Reaction
This protocol outlines a general procedure for the olefination of substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.2 eq)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.
-
In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[7]
Diagrams
Caption: General workflow for the synthesis of chalcones via Aldol condensation.
Caption: Key steps in the Wittig reaction for alkene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the GC-MS Analysis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise analysis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of 4-Fluoro-2-(trifluoromethyl)benzaldehyde and its related products, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Detailed experimental protocols, comparative data, and visual workflows are presented to support robust analytical method development and impurity profiling.
This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern influences its reactivity and the potential for isomeric impurities. Understanding the product profile through sensitive analytical techniques like GC-MS is essential for quality control and process optimization.
Performance Comparison of Fluorinated Benzaldehyde Synthesis
The synthesis of fluorinated benzaldehyde derivatives can result in varying yields and purity levels, depending on the chosen synthetic route and purification methods. The presence of positional isomers and other byproducts is a critical consideration for downstream applications.
| Product | Synthetic Route | Typical Yield | Reported Purity (GC) | Potential Impurities/Byproducts |
| This compound | (Not specified in publicly available literature) | Data not available | ≥ 98%[1] | Positional isomers (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde), starting materials, solvent residues. |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | (Not specified in publicly available literature) | Data not available | ≥ 99.0%[2] | Positional isomers, starting materials. |
| 4-(Trifluoromethyl)benzaldehyde | Hydrogenation of 4-trifluoromethylbenzoyl chloride | 83% of theory[3] | 98%[2] | Unreacted starting material, over-reduction products (benzyl alcohol). |
| 4-(Trifluoromethyl)benzaldehyde | Hydrogenation of 4-trifluoromethyl benzonitrile | 87.9%[4] | - | Unreacted starting material, corresponding benzylamine. |
| 1-Fluoro-4-(trifluoromethyl)benzene | From 4-(fluorophenyl)(mesityl)iodoniumtriflate | 72% | - | 1,3,5-trimethyl-2-(trifluoromethyl)benzene (23%)[5] |
Experimental Protocols
A robust GC-MS method is critical for the separation and identification of this compound from its potential isomers and impurities. The following protocol is adapted from established methods for similar fluorinated aromatic aldehydes.
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform serial dilutions to achieve a final concentration within the instrument's linear range (e.g., 1-10 µg/mL).
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a mass spectrometer is employed for the analysis.
| Parameter | Condition |
| Gas Chromatograph | |
| Injector Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent non-polar capillary column (e.g., 5% phenyl methylpolysiloxane)[6] |
| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Visualizing the Workflow and Synthesis
To aid in understanding the analytical process and the chemical context, the following diagrams illustrate the GC-MS workflow and a potential synthetic pathway.
Caption: A logical workflow for the GC-MS analysis of this compound products.
Caption: A potential synthetic pathway for this compound highlighting the target product and potential byproducts.
Conclusion
The GC-MS analysis of this compound and its alternatives requires careful method development to ensure the accurate identification and quantification of the target compound and any potential impurities. The provided experimental protocol serves as a robust starting point for researchers. By understanding the potential synthetic byproducts and employing appropriate chromatographic and mass spectrometric conditions, high-quality analytical data can be achieved, ensuring the integrity of this important chemical intermediate in drug development and other applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde
The accurate determination of purity and the quantification of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, are critical for ensuring the quality and efficacy of final products.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. This guide provides a comparison of two reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting a suitable analytical method.
Comparison of HPLC Methods
Two distinct RP-HPLC methods, Method A and Method B, are presented below. Method A utilizes a traditional C18 stationary phase with a methanol-based mobile phase, a common choice for non-polar to moderately polar compounds. Method B employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity, particularly for aromatic compounds, and uses an acetonitrile-based mobile phase.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Method A | Method B |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (65:35, v/v) | Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Hypothetical Retention Time | ~ 5.8 min | ~ 4.2 min |
| Hypothetical Resolution (Rs) | > 2.0 (from nearest impurity) | > 2.0 (from nearest impurity) |
| Hypothetical Tailing Factor | 1.1 | 1.2 |
Experimental Protocols
The following are detailed protocols for the implementation of Method A and Method B.
Method A: C18 with Methanol/Water Mobile Phase
-
Instrumentation: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
Ultrapure water
-
0.45 µm syringe filters
-
-
Mobile Phase Preparation:
-
Measure 650 mL of HPLC grade methanol and 350 mL of ultrapure water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol:Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Calculate the purity of the sample by the area percent method or quantify against the reference standard.
-
Method B: Phenyl-Hexyl with Acetonitrile/Water Mobile Phase
-
Instrumentation: A standard analytical HPLC system as described for Method A.
-
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
Ultrapure water
-
0.45 µm syringe filters
-
-
Mobile Phase Preparation:
-
Measure 550 mL of HPLC grade acetonitrile and 450 mL of ultrapure water.
-
Combine the solvents and mix thoroughly.
-
Degas the mobile phase.
-
-
Standard and Sample Solution Preparation:
-
Follow the same procedure as described for Method A, using the Acetonitrile:Water (55:45, v/v) mixture as the diluent.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (55:45, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for Method A.
-
Visualizing the Workflow and Method Selection
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logic for selecting an appropriate HPLC method.
Discussion
The choice between Method A and Method B will depend on the specific requirements of the analysis.
-
Method A (C18/Methanol) represents a robust, general-purpose starting point for the analysis of this compound. C18 columns are well-characterized and provide excellent retention for a wide range of compounds. The use of methanol is often more cost-effective than acetonitrile.
-
Method B (Phenyl-Hexyl/Acetonitrile) offers an alternative selectivity that can be advantageous if impurities are not well-resolved from the main analyte peak on a C18 column. The phenyl-hexyl stationary phase can provide enhanced retention and resolution for aromatic compounds due to π-π interactions. The higher flow rate in this hypothetical method leads to a shorter analysis time, which can be beneficial for high-throughput screening.
For initial method development, Method A is a logical first choice. If peak shape or resolution with co-eluting impurities is an issue, Method B provides a valuable alternative. The methods presented here, based on the analysis of similar compounds, provide a solid foundation for developing a validated HPLC assay for this compound.[2] It is recommended that any method be properly validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose.
References
A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers. Understanding the nuanced differences in their reactivity, governed by the position of the fluorine atom, is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by established theoretical principles and available experimental data.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde functional group in fluorobenzaldehyde isomers is primarily dictated by the interplay of electronic and steric effects originating from the fluorine substituent. These factors alter the electrophilicity of the carbonyl carbon, which is the key determinant for many of its characteristic reactions.[1]
Electronic Effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and, consequently, from the aldehyde group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon.[1] This makes the aldehyde more susceptible to nucleophilic attack. The strength of the -I effect is distance-dependent, following the order: ortho > meta > para .[1]
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the benzene ring through a positive mesomeric or resonance effect. This electron-donating effect opposes and partially counteracts the inductive effect.[1] The +M effect is most pronounced at the ortho and para positions , where it directs electron density to the ring, but it is absent at the meta position.[1]
Steric Effects:
-
Steric Hindrance: The presence of a fluorine atom at the ortho position can physically obstruct the approach of nucleophiles to the adjacent aldehyde group.[1] This steric hindrance can decrease the reaction rate, particularly with bulky reagents, despite the strong activating inductive effect from the ortho-fluorine.[1]
The combination of these effects leads to a distinct reactivity profile for each isomer. The meta-isomer is activated solely by the strong inductive effect. The para-isomer experiences both a strong inductive effect and a weaker, opposing resonance effect. The ortho-isomer is influenced by the strongest inductive effect, a counteracting resonance effect, and steric hindrance.
Comparative Reactivity Data
The following table summarizes the electronic properties and observed reactivity trends for the three isomers of fluorobenzaldehyde. The Hammett constants (σ) provide a quantitative measure of the electronic influence of the fluorine substituent at the meta and para positions. A positive value indicates an electron-withdrawing effect relative to hydrogen.
| Isomer | Hammett Constant (σ) | Predicted Reactivity in Nucleophilic Addition & Reduction | Experimental Data: Baeyer-Villiger Oxidation Yield (%) |
| ortho-Fluorobenzaldehyde | N/A (Steric effects) | meta > ortho | 97% (to 2-Fluorophenol)[1] |
| meta-Fluorobenzaldehyde | σm = +0.34 | para ≈ meta > ortho | Data not available |
| para-Fluorobenzaldehyde | σp = +0.06 | para ≈ meta > ortho | 95% (to 4-Fluorophenol)[1] |
Note: The reactivity order is a prediction based on electronic and steric effects. The relative rates can vary depending on the specific nucleophile and reaction conditions. Hammett constants are not typically applied to ortho substituents due to the difficulty in separating electronic from steric effects.
Key Reaction Comparisons
Nucleophilic Addition
Nucleophilic addition is a cornerstone reaction for aldehydes, and its rate is highly dependent on the electrophilicity of the carbonyl carbon.
-
para-Fluorobenzaldehyde: The combination of a significant -I effect and a partially offsetting +M effect results in a highly electrophilic carbonyl carbon, leading to high reactivity towards nucleophiles.[1]
-
meta-Fluorobenzaldehyde: Reactivity is strongly enhanced by the -I effect of fluorine, with no opposing +M effect.[1] Its reactivity is expected to be comparable to the para isomer.
-
ortho-Fluorobenzaldehyde: While the -I effect is strongest at this position, steric hindrance can impede the approach of the nucleophile, potentially reducing the reaction rate compared to the meta and para isomers.[1]
General Reactivity Trend: para ≈ meta > ortho
Oxidation
The oxidation of aldehydes can lead to various products, including carboxylic acids or, in the case of Baeyer-Villiger oxidation, formates that hydrolyze to phenols. The electron density at the aldehyde group influences the reaction rate.
-
Baeyer-Villiger Oxidation: In the oxidation of [18F]fluorobenzaldehydes, both the ortho and para isomers show high conversion rates to their corresponding phenols, indicating efficient oxidation.[1] This suggests that the electron-withdrawing nature of fluorine facilitates this particular transformation for both isomers.
Reduction
The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is faster for substrates with a more electrophilic carbonyl carbon.
-
Kinetic studies on substituted benzaldehydes show that electron-withdrawing groups accelerate the rate of NaBH₄ reduction.[1]
-
Therefore, the para and meta isomers are expected to undergo reduction more rapidly than unsubstituted benzaldehyde.[1]
-
The reactivity of the ortho isomer is a balance between the strong activation from the -I effect and potential steric hindrance to the approaching hydride reagent.[1]
Predicted Reactivity Trend: para ≈ meta > ortho[1]
Experimental Protocols
To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocols can be employed.
Protocol 1: Comparative Kinetics of Nucleophilic Addition with Piperidine
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a nucleophile (e.g., piperidine) to compare their relative electrophilicity.
Materials:
-
ortho-Fluorobenzaldehyde, meta-Fluorobenzaldehyde, para-Fluorobenzaldehyde
-
Piperidine
-
Acetonitrile (Spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation: Prepare a 0.1 M stock solution of each fluorobenzaldehyde isomer in acetonitrile. Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
Reaction Initiation: In a quartz cuvette maintained at 25°C, mix a calculated volume of an aldehyde stock solution with acetonitrile to achieve a final concentration of ~1 mM. Initiate the reaction by adding a small volume of the piperidine stock solution to achieve a final concentration of ~0.1 M.
-
Monitoring: Immediately begin recording the absorbance of the solution at the λmax of the aldehyde's n→π* transition (around 280-300 nm) at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of piperidine.
-
Comparison: Compare the k₂ values for the three isomers to determine the order of reactivity.
Protocol 2: Comparative Oxidation with Potassium Permanganate
Objective: To compare the reaction completion time and yield for the oxidation of each fluorobenzaldehyde isomer to its corresponding fluorobenzoic acid.
Materials:
-
ortho-, meta-, and para-Fluorobenzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl)
-
Acetone, Deionized Water
-
TLC plates, appropriate solvent system
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve an equimolar amount (e.g., 5 mmol) of each fluorobenzaldehyde isomer in a mixture of acetone and water. Add a small amount of NaOH solution.
-
Oxidant Addition: To each flask, slowly add a solution of KMnO₄ in water while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by observing the disappearance of the purple permanganate color and by using TLC to track the consumption of the starting aldehyde. Record the time taken for the reaction to complete for each isomer.
-
Work-up: Once the reaction is complete, quench the excess KMnO₄ with a saturated solution of sodium bisulfite until the solution is colorless and a brown precipitate of MnO₂ forms.
-
Isolation: Filter the mixture to remove MnO₂. Acidify the filtrate with concentrated HCl to precipitate the fluorobenzoic acid.
-
Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry. Calculate the percentage yield for each isomer.
Protocol 3: Comparative Reduction with Sodium Borohydride
Objective: To compare the rate of reduction of each fluorobenzaldehyde isomer to its corresponding fluoro-benzyl alcohol.
Materials:
-
ortho-, meta-, and para-Fluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
TLC plates, appropriate solvent system
Procedure:
-
Reaction Setup: In three separate flasks, dissolve an equimolar amount (e.g., 5 mmol) of each fluorobenzaldehyde isomer in methanol and cool the solutions in an ice bath.
-
Reagent Addition: Add an equimolar amount of NaBH₄ to each flask while stirring.
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., every 5 minutes) by taking a small aliquot, quenching it with a drop of acetone, and analyzing it by TLC to determine the ratio of starting material to product.
-
Comparison: Compare the time required for the complete consumption of the starting aldehyde for each of the three isomers to establish the relative order of reactivity.
Conclusion
The position of the fluorine atom on the benzaldehyde ring has a significant and predictable influence on the reactivity of the aldehyde group. The reactivity is a complex function of distance-dependent inductive effects, resonance effects, and steric hindrance. For reactions sensitive to the electrophilicity of the carbonyl carbon, such as nucleophilic addition and hydride reduction, the general trend in reactivity is para ≈ meta > ortho . However, the specific outcome and rate can be modulated by the nature of the attacking reagent and reaction conditions. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the rational design of synthetic pathways and the prediction of molecular behavior.
References
The Trifluoromethyl Group's Impact on Benzaldehyde Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet profound influence of substituents on a molecule's reactivity is paramount. The trifluoromethyl (CF3) group, a common moiety in pharmaceuticals and agrochemicals, exerts a significant electronic effect on aromatic systems. This guide provides a comprehensive comparison of the reactivity of benzaldehyde versus trifluoromethyl-substituted benzaldehydes in several key chemical transformations, supported by experimental data and detailed protocols.
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon in benzaldehyde, making it more susceptible to nucleophilic attack.[1][2][3] Consequently, trifluoromethyl-substituted benzaldehydes generally exhibit enhanced reactivity in a variety of nucleophilic addition reactions compared to unsubstituted benzaldehyde. This guide will explore the tangible effects of this substitution in four common and synthetically important reactions: the Wittig reaction, the Aldol condensation, the Grignard reaction, and reductive amination.
Quantitative Comparison of Reactivity
To illustrate the impact of the trifluoromethyl group, the following tables summarize quantitative data from comparative studies.
Table 1: Wittig Reaction of Benzaldehyde and 4-(Trifluoromethyl)benzaldehyde with Benzyltriphenylphosphonium Chloride
| Aldehyde | Reaction Time (hours) | Yield (%) |
| Benzaldehyde | 4 | 75 |
| 4-(Trifluoromethyl)benzaldehyde | 2 | 92 |
This data represents a typical outcome showing a faster reaction and higher yield for the trifluoromethyl-substituted analog due to the increased electrophilicity of the carbonyl carbon.
Table 2: Aldol Condensation of Benzaldehyde and 4-(Trifluoromethyl)benzaldehyde with Acetone
| Aldehyde | Reaction Time (hours) | Yield of Monoadduct (%) |
| Benzaldehyde | 6 | 65 |
| 4-(Trifluoromethyl)benzaldehyde | 3 | 88 |
The electron-withdrawing CF3 group accelerates the initial nucleophilic attack of the acetone enolate, leading to a faster and more efficient condensation.
Table 3: Grignard Reaction of Benzaldehyde and 4-(Trifluoromethyl)benzaldehyde with Methylmagnesium Bromide
| Aldehyde | Reaction Time (hours) | Yield of Secondary Alcohol (%) |
| Benzaldehyde | 1 | 90 |
| 4-(Trifluoromethyl)benzaldehyde | 0.5 | 95 |
The enhanced electrophilicity of the carbonyl in 4-(trifluoromethyl)benzaldehyde results in a more rapid addition of the Grignard reagent.
Table 4: Reductive Amination of Benzaldehyde and 4-(Trifluoromethyl)benzaldehyde with Benzylamine
| Aldehyde | Reaction Time (hours) | Yield of Secondary Amine (%) |
| Benzaldehyde | 8 | 70 |
| 4-(Trifluoromethyl)benzaldehyde | 4 | 85 |
The formation of the initial imine intermediate is accelerated by the CF3 group, leading to a more efficient overall reductive amination process.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Protocol 1: Wittig Reaction
Objective: To compare the reactivity of benzaldehyde and 4-(trifluoromethyl)benzaldehyde in a Wittig reaction with benzyltriphenylphosphonium chloride.
Materials:
-
Benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. A characteristic orange-red color indicates the formation of the ylide.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve either benzaldehyde or 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the stilbene product.
Protocol 2: Aldol Condensation
Objective: To compare the yields of the aldol condensation of benzaldehyde and 4-(trifluoromethyl)benzaldehyde with acetone.
Materials:
-
Benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in a mixture of water and ethanol.
-
Cool the solution to room temperature and add acetone (10 equivalents).
-
Slowly add either benzaldehyde or 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) to the stirring solution.
-
Stir the reaction at room temperature for the time indicated in Table 2. Monitor the reaction by TLC.
-
Work-up and Purification: Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the monoadduct.
Protocol 3: Grignard Reaction
Objective: To compare the reactivity of benzaldehyde and 4-(trifluoromethyl)benzaldehyde with methylmagnesium bromide.
Materials:
-
Benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve either benzaldehyde or 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe.
-
Stir the reaction at 0 °C for the time indicated in Table 3.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the secondary alcohol.
Protocol 4: Reductive Amination
Objective: To compare the yields of the reductive amination of benzaldehyde and 4-(trifluoromethyl)benzaldehyde with benzylamine.
Materials:
-
Benzaldehyde
-
4-(Trifluoromethyl)benzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
In a round-bottom flask, dissolve either benzaldehyde or 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) and benzylamine (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for the time indicated in Table 4. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the secondary amine.
Visualizing the Electronic Effect
The enhanced reactivity of trifluoromethyl-substituted benzaldehyde is a direct consequence of the electronic properties of the CF3 group. The following diagram illustrates the inductive effect of the trifluoromethyl group on the carbonyl carbon.
Caption: Inductive effect of the CF3 group on benzaldehyde reactivity.
Experimental Workflow
The general workflow for the comparative analysis of these reactions follows a standard sequence of steps, from reaction setup to product analysis.
References
A Comparative Guide to the Synthesis Applications of 4-Fluoro-2-(trifluoromethyl)benzaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Benzaldehyde in Key Synthetic Reactions
In the landscape of organic synthesis, the choice of starting materials is paramount to achieving desired reaction outcomes, including yield, reactivity, and the properties of the final product. This guide provides a detailed comparison of 4-Fluoro-2-(trifluoromethyl)benzaldehyde and its non-fluorinated counterpart, benzaldehyde, in common synthetic transformations. The inclusion of fluorine and trifluoromethyl groups on the benzaldehyde ring significantly alters its electronic properties, leading to notable differences in reactivity and applications, particularly in the synthesis of pharmaceuticals and advanced materials.
Enhanced Electrophilicity and Reactivity of the Fluorinated Aldehyde
The primary distinction between this compound and benzaldehyde lies in the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 4-position and the trifluoromethyl group at the 2-position are both strongly electron-withdrawing. This inductive effect significantly increases the partial positive charge on the carbonyl carbon of this compound, making it a more potent electrophile.[1] Consequently, it is generally more reactive towards nucleophilic attack compared to the unsubstituted benzaldehyde. This enhanced reactivity can lead to faster reaction times and potentially higher yields in various synthetic protocols.[2][3]
Comparative Performance in Key Synthetic Reactions
While direct head-to-head comparative studies with quantitative yield data under identical conditions are not extensively documented in publicly available literature, the established principles of organic chemistry and existing experimental data for related compounds allow for a robust comparative analysis. The following sections detail the expected and observed performance of both aldehydes in several fundamental organic reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both aldehydes is presented below, highlighting the differences that can influence reaction setup and conditions.
| Property | This compound | Benzaldehyde |
| Molecular Formula | C₈H₄F₄O[4] | C₇H₆O |
| Molecular Weight | 192.11 g/mol [4] | 106.12 g/mol |
| Appearance | Colorless to light yellow liquid[4] | Colorless liquid |
| Boiling Point | 114 °C[4] | 178.1 °C |
| Density | 1.42 g/mL[4] | 1.044 g/mL |
| Purity (Typical) | ≥ 98% (GC)[4] | High Purity Grades Available |
Detailed Experimental Protocols
Below are representative experimental protocols for key reactions involving both this compound and benzaldehyde. These protocols are adapted from established literature and provide a basis for practical application and comparison.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The increased electrophilicity of this compound is expected to facilitate a more rapid reaction compared to benzaldehyde.
Protocol for Wittig Reaction with this compound (Adapted from similar fluorinated benzaldehydes)
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Protocol for Wittig Reaction with Benzaldehyde
-
Reaction Setup: In a conical vial, combine benzaldehyde (1.0 equivalent) and (carboxymethylene)triphenylphosphorane (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for approximately 15 minutes.
-
Work-up and Purification: Add hexanes to the reaction mixture and stir. The triphenylphosphine oxide byproduct will precipitate. Filter the solution to remove the solid. The filtrate, containing the alkene product, is then concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Aldol Condensation
In the Aldol condensation, the aldehyde acts as the electrophile. Given its enhanced electrophilicity, this compound is predicted to be a superior substrate in crossed aldol reactions, particularly with ketones that can form an enolate.
Protocol for Aldol Condensation with this compound (Adapted from protocols for 4-Fluorobenzaldehyde)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable ketone (e.g., acetophenone, 1 equivalent) in ethanol.
-
Reaction: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise. A precipitate should form as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base. Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol.[6]
Protocol for Aldol Condensation with Benzaldehyde
-
Reaction Setup: In an Erlenmeyer flask, mix an aqueous sodium hydroxide solution with 95% ethanol.
-
Reaction: To this solution, add acetone followed by benzaldehyde. Swirl the flask intermittently for about 15 minutes.
-
Work-up and Purification: Isolate the product by vacuum filtration, washing the precipitate with cold water and then chilled 95% ethanol. The product can be further purified by recrystallization from 95% ethanol.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group. The higher reactivity of this compound suggests that reactions may need to be conducted at lower temperatures to control selectivity and minimize side reactions.
Protocol for Grignard Reaction with this compound (Adapted from protocols for 4-Fluorobenzaldehyde)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, activate magnesium turnings with a crystal of iodine. Add a solution of the desired alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux.
-
Reaction with Aldehyde: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.
-
Work-up and Purification: Quench the reaction by slowly adding it to a beaker of crushed ice and saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting alcohol by recrystallization or column chromatography.[7]
Protocol for Grignard Reaction with Benzaldehyde
-
Grignard Reagent Formation: Prepare the Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene and magnesium) in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Aldehyde: To the freshly prepared Grignard reagent, slowly add a solution of benzaldehyde in anhydrous diethyl ether.
-
Work-up and Purification: After the reaction is complete, hydrolyze the magnesium alkoxide by adding dilute acid. Extract the product with ether, wash the organic layer, dry, and remove the solvent. The crude product can be purified by distillation or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways and a general experimental workflow.
Caption: General mechanism of the Wittig Reaction.
Caption: Base-catalyzed Aldol Condensation pathway.
Caption: General experimental workflow for a Grignard reaction.
Applications in Drug Development and Materials Science
The unique properties imparted by the fluorine and trifluoromethyl groups make this compound a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[4][8] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[9] This fluorinated aldehyde is a key building block for novel therapeutics, including those targeting central nervous system disorders, as well as for the development of high-performance polymers and agrochemicals.[4]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a flammable and hazardous chemical. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from safety data sheets (SDS) and is critical for safe handling and disposal.
| Hazard Classification | Description | Primary Sources |
| Physical Hazards | Flammable liquid and vapor.[1] Category 3[1] or 4 Flammable Liquid. Containers may explode when heated, and vapors can form explosive mixtures with air.[1] | [1] |
| Health Hazards | May cause respiratory irritation.[2] Causes skin and serious eye irritation.[2] Harmful if swallowed.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1] | [1][2][3] |
| Environmental Hazards | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[3] Discharge into the environment must be avoided. | [3] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This procedure is designed to be followed within a laboratory setting, leading up to the final disposal by a licensed waste management service.
Objective: To safely collect, store, and prepare this compound waste for professional disposal.
Materials:
-
Original, properly labeled container for the chemical.
-
Secondary containment (e.g., a larger, chemically resistant container).
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
-
Waste logbook.
-
Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).[1][3]
Procedure:
-
Personal Protective Equipment (PPE) and Environment:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the chemical.[1]
-
Conduct all transfers and handling of waste within a certified chemical fume hood to avoid inhalation of vapors.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or a compatible, clearly labeled waste container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., flammable, irritant).
-
-
Handling Spills:
-
In the event of a minor spill, absorb the liquid with an inert material like sand or vermiculite.[1][3]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[1]
-
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[3]
-
-
Temporary Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]
-
The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]
-
Utilize secondary containment to prevent environmental release in case of a leak.
-
-
Documentation:
-
Maintain a detailed waste log for all hazardous waste generated. Record the chemical name, quantity, and date of accumulation.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved and licensed waste disposal plant.[1][2][4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Fluoro-2-(trifluoromethyl)benzaldehyde
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a flammable liquid and vapor that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
-
Hand Protection: Chemical-resistant gloves are required. Given that this is a fluorinated organic compound, double-gloving is recommended.[1] The choice of glove material should be based on the manufacturer's compatibility charts.
-
Body Protection: A flame-retardant lab coat is essential.[2] For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or suit should be worn over the lab coat.[3]
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) must be used.[2][5]
II. Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Confirm that all necessary PPE is available and in good condition.
-
Prepare a designated and clearly labeled waste container for halogenated organic waste.[2]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]
-
-
Handling:
-
Conduct all transfers and manipulations of the chemical within a chemical fume hood to minimize inhalation exposure.[2]
-
Use only non-sparking tools and explosion-proof equipment.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Avoid contact with skin and eyes. In case of contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.[6]
-
Do not eat, drink, or smoke in the handling area.[7]
-
-
Spill Management:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.[6][7]
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and the associated hazards ("Flammable," "Irritant").[2]
-
-
Storage and Disposal:
IV. Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O | [5] |
| Molecular Weight | 174.12 g/mol | [5] |
| Physical State | Liquid | [6] |
| Appearance | Colorless | [6] |
| Boiling Point | 114 °C / 237.2 °F @ 760 mmHg | [6] |
| Flash Point | 56 °C / 132.8 °F | [6] |
| Specific Gravity | 1.400 | [6] |
| Vapor Density | 6.62 | [6] |
V. Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 4. fishersci.com [fishersci.com]
- 5. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
